Technical Documentation Center

N-Desmethyl Regorafenib-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Desmethyl Regorafenib-d3

Core Science & Biosynthesis

Foundational

N-Desmethyl Regorafenib-d3: Technical Guide to the Deuterated Metabolite Standard

Executive Summary N-Desmethyl Regorafenib-d3 is the stable isotope-labeled analog of N-desmethyl regorafenib (Metabolite M-4), a metabolite of the multikinase inhibitor Regorafenib (Stivarga®). It serves as a critical In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Regorafenib-d3 is the stable isotope-labeled analog of N-desmethyl regorafenib (Metabolite M-4), a metabolite of the multikinase inhibitor Regorafenib (Stivarga®). It serves as a critical Internal Standard (IS) in bioanalytical assays, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to normalize for matrix effects, extraction efficiency, and ionization variability during the quantification of Regorafenib and its metabolites in biological matrices.

While the major circulating metabolites of Regorafenib are Regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5), the N-desmethyl regorafenib (M-4) species represents the intermediate deacetylated pathway. The d3-labeled standard typically incorporates deuterium atoms on the 4-chloro-3-(trifluoromethyl)phenyl moiety, ensuring the label is retained even if the pyridine ring undergoes further metabolic oxidation.

Chemical Identity & Specifications

Nomenclature and CAS Registry

There is no globally assigned CAS number for the specific deuterated form N-Desmethyl Regorafenib-d3 . It is commercially identified by the CAS number of its unlabeled parent compound, with the isotope labeling specified in the product description.

ParameterSpecification
Chemical Name 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl-d3]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxamide
Common Name N-Desmethyl Regorafenib-d3; Regorafenib Metabolite M-4-d3
Unlabeled CAS 1343498-72-5 (Refers to N-Desmethyl Regorafenib)
Labeled CAS Not Assigned (Referenced via 1343498-72-5)
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃
Molecular Weight ~471.81 g/mol (Unlabeled: 468.79 g/mol )
Isotopic Purity Typically ≥ 99% Deuterium enrichment
Chemical Purity ≥ 98% (HPLC)
Structural Analysis

The structure consists of a central diaryl urea scaffold. The "N-Desmethyl" designation indicates the absence of the methyl group on the pyridine-2-carboxamide nitrogen (present in the parent Regorafenib). The "d3" label is strategically located on the 4-chloro-3-(trifluoromethyl)phenyl ring to prevent loss of the label during metabolic studies focusing on the pyridine moiety.

ChemicalStructure Regorafenib Regorafenib (Parent Drug) NDesmethyl N-Desmethyl Regorafenib (Unlabeled M-4) CAS: 1343498-72-5 Regorafenib->NDesmethyl N-demethylation (CYP3A4) NDesmethylD3 N-Desmethyl Regorafenib-d3 (Internal Standard) Label: Phenyl-d3 NDesmethyl->NDesmethylD3 Deuterated Synthesis (Reference Std)

Figure 1: Structural relationship between Regorafenib and its N-desmethyl analog.

Metabolic Context & Bioanalytical Application[13]

The Metabolic Pathway

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 and UGT1A9. Understanding the position of N-Desmethyl Regorafenib (M-4) is vital for accurate assay development.

  • M-2 (Regorafenib N-oxide): Oxidation of the pyridine nitrogen.

  • M-5 (N-Desmethyl Regorafenib N-oxide): Combination of N-demethylation and N-oxidation.

  • M-4 (N-Desmethyl Regorafenib): The direct N-demethylation product. While M-2 and M-5 are the major circulating metabolites, M-4 is a mechanistic intermediate.

Metabolism cluster_IS Bioanalytical Standards Reg Regorafenib (Parent) M2 Metabolite M-2 (N-Oxide) Reg->M2 CYP3A4 (Oxidation) M4 Metabolite M-4 (N-Desmethyl) Reg->M4 CYP3A4 (Demethylation) M5 Metabolite M-5 (N-Desmethyl N-Oxide) M2->M5 Demethylation M4->M5 Oxidation M4_d3 N-Desmethyl Regorafenib-d3 (Target IS)

Figure 2: Metabolic pathways of Regorafenib showing the position of M-4 and M-5.

Protocol: LC-MS/MS Internal Standard Usage

Objective: Quantification of Regorafenib metabolites in human plasma.

Reagents:

  • Analyte: N-Desmethyl Regorafenib (M-4) or M-5.

  • IS: N-Desmethyl Regorafenib-d3 (10 µg/mL stock in DMSO).

Workflow:

  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • Add 20 µL of Internal Standard Working Solution (500 ng/mL N-Desmethyl Regorafenib-d3 in acetonitrile).

    • Precipitate proteins with 150 µL acetonitrile.

    • Vortex (1 min) and Centrifuge (13,000 rpm, 10 min, 4°C).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 4 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Analyte (Unlabeled): 469.1 → 270.1 m/z (Cleavage of urea).

      • IS (Deuterated): 472.1 → 273.1 m/z (Shift corresponds to d3 on the phenyl ring fragment).

Technical Note: If quantifying M-5 (N-desmethyl N-oxide) , ensure you are using the correct standard. While N-Desmethyl Regorafenib-d3 (M-4-d3) can serve as a surrogate IS for M-5, using the specific N-Desmethyl Regorafenib N-oxide-d3 (M-5-d3) is preferred for optimal retention time matching.

Synthesis and Stability

Synthetic Route

The synthesis of the deuterated standard typically follows a convergent pathway similar to the parent drug but utilizes isotope-labeled precursors.

  • Precursor A: 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide (The "N-desmethyl" amine core).[1]

  • Precursor B: 4-chloro-3-(trifluoromethyl)phenyl isocyanate-d3 (The labeled coupling partner).

  • Reaction: Precursor A is coupled with Precursor B in an inert solvent (DCM or THF) to form the urea linkage. This ensures the deuterium label is located on the terminal phenyl ring, which is metabolically stable relative to the pyridine side.

Handling & Storage
  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO and Methanol. Poorly soluble in water.

  • Stability: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

  • PubChem. (2025).[2] Regorafenib Metabolite M4 (N-Desmethyl Regorafenib) - CID 53491672. National Library of Medicine. [Link]

  • Weng, Z., et al. (2015). Regorafenib metabolism in humans: roles of CYP3A4 and UGT1A9. Drug Metabolism and Disposition, 43(1), 1-9. (Establishes M-2 and M-5 as major metabolites).[3] [Link]

  • Alsachim. (2024).[4] Regorafenib and Metabolite Standards. [Link]

  • Bayer HealthCare. (2013). Stivarga (Regorafenib) Prescribing Information. [Link]

Sources

Exploratory

Technical Guide: Comparative Bioanalysis of Regorafenib-d3 and N-Desmethyl Regorafenib-d3

Executive Summary In the pharmacokinetic (PK) profiling of Regorafenib (Stivarga®), accurate quantification of both the parent drug and its major active metabolites—specifically N-Desmethyl Regorafenib (M-2)—is a regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic (PK) profiling of Regorafenib (Stivarga®), accurate quantification of both the parent drug and its major active metabolites—specifically N-Desmethyl Regorafenib (M-2)—is a regulatory necessity. The structural similarity and high circulating concentrations of M-2 require a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing distinct Stable Isotope-Labeled Internal Standards (SIL-IS).

This guide delineates the critical technical differences between Regorafenib-d3 and N-Desmethyl Regorafenib-d3 . It moves beyond basic chemical definitions to explore their specific roles in preventing bioanalytical bias, managing isotopic cross-talk, and ensuring data integrity in clinical bioanalysis.

Chemical and Structural Divergence

The fundamental difference lies not just in the presence of the methyl group, but in the location of the isotopic label , which dictates the utility of these standards in metabolic tracking and quantification.

Comparative Specifications
FeatureRegorafenib-d3 (Parent IS)N-Desmethyl Regorafenib-d3 (Metabolite IS)
Target Analyte Regorafenib (BAY 73-4506)N-Desmethyl Regorafenib (M-2 / BAY 75-7495)
Chemical Formula


Molecular Weight ~485.8 g/mol ~471.8 g/mol
Label Position N-Methyl group (

)
Aromatic Ring (Pyridine or Phenyl)
Metabolic Fate Label is LOST upon N-demethylation.[1]Label is RETAINED (if ring-labeled).
Key Application Quantifying Parent DrugQuantifying M-2 Metabolite
Structural Logic and Labeling

Commercially available Regorafenib-d3 is typically deuterated on the terminal N-methylamide group. This is the most accessible synthetic site. However, N-Desmethyl Regorafenib lacks this methyl group entirely. Therefore, N-Desmethyl Regorafenib-d3 must be synthesized by deuterating the stable aromatic core (often the pyridine or fluorophenyl ring) to retain the mass shift.

ChemicalStructure cluster_metabolism Metabolic Constraint Regorafenib Regorafenib (Parent) Regorafenib_d3 Regorafenib-d3 (IS for Parent) Label: N-CD3 Regorafenib->Regorafenib_d3 Deuteration (Methyl) M2 N-Desmethyl Regorafenib (M-2 Metabolite) Regorafenib_d3->M2 CYP3A4 Metabolism (Loss of CD3 Group) M2_d3 N-Desmethyl Regorafenib-d3 (IS for M-2) Label: Ring-D3 M2->M2_d3 Deuteration (Ring)

Figure 1: Structural relationship and the "Metabolic Constraint." Note that metabolizing standard Regorafenib-d3 (methyl-labeled) results in unlabeled M-2, stripping the compound of its internal standard properties.

Metabolic Context & Bioanalytical Necessity

Regorafenib undergoes metabolism primarily via CYP3A4 and UGT1A9 . The primary pathway involves N-demethylation to form M-2 (N-desmethyl regorafenib), which is further oxidized to M-5 (N-desmethyl regorafenib N-oxide).

The "Label Loss" Phenomenon

In bioanalysis, it is critical to understand that Regorafenib-d3 cannot serve as a surrogate IS for M-2 .

  • Mechanism: If Regorafenib-d3 (

    
    ) is subjected to in-source fragmentation or biological metabolism, the 
    
    
    
    group is cleaved.
  • Result: The resulting fragment or metabolite has the exact same mass as the unlabeled M-2 analyte.

  • Risk: This causes "Cross-Signal Interference," where the Internal Standard contributes to the Analyte signal, artificially inflating the calculated concentration of M-2.

Pathway Visualization

MetabolicPathway Parent Regorafenib (C21 H15...) M2 Metabolite M-2 (N-Desmethyl) (C20 H13...) Parent->M2 CYP3A4 (Demethylation) Parent_d3 Regorafenib-d3 (N-CD3 Labeled) Parent_d3->M2 CYP3A4 (Loss of Label -> Interference!) M2_d3 M-2 Internal Standard (Ring-D3 Labeled) M2_d3->M2_d3 Stable (No Demethylation)

Figure 2: The metabolic pathway highlights the risk of using Methyl-d3 labeled parent as a tracer. It converts to unlabeled M-2, causing interference.

LC-MS/MS Experimental Workflow

To quantify both compounds simultaneously, a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.

MRM Transitions & Mass Shifts

The following table outlines the specific mass transitions required to isolate each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass Shift
Regorafenib 483.1

270.1 / 463.1-
Regorafenib-d3 486.1

273.1 / 466.1+3 Da
M-2 (N-Desmethyl) 469.1

256.1 / 449.1-14 Da (vs Parent)
M-2-d3 (IS) 472.1

259.1 / 452.1+3 Da (vs M-2)
Chromatographic Separation Protocol

Because Regorafenib and M-2 are structurally similar, they can co-elute. While MS separates them by mass, co-elution can cause ion suppression (matrix effects). M-2 is slightly more polar due to the loss of the methyl group.

Recommended Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water[2][3]

  • B: 0.1% Formic Acid in Acetonitrile Gradient: M-2 typically elutes before Regorafenib.

Step-by-Step Assay Validation (Self-Validating System)

To ensure trustworthiness, the assay must include these specific checks:

  • Isotopic Purity Check:

    • Inject pure Regorafenib-d3 (IS only). Monitor the M-2 channel (469.1).

    • Requirement: Signal in M-2 channel must be < 20% of the LLOQ of M-2. This confirms the IS does not contain unlabeled impurities that mimic the metabolite.

  • Cross-Talk Verification:

    • Inject High Concentration M-2 (ULOQ). Monitor M-2-d3 channel.

    • Requirement: Signal in IS channel must be negligible to prevent "reverse" interference.

  • Equilibration Time:

    • Regorafenib is highly lipophilic ("sticky"). Ensure a high organic wash (95% B) is included in the gradient to prevent carryover into the next injection.

Troubleshooting & Integrity

The "In-Source" Fragmentation Risk

Even without enzymatic metabolism, the ion source (ESI) can be harsh. High desolvation temperatures can occasionally strip the N-methyl group from Regorafenib-d3 before it enters the quadrupole.

  • Symptom: You see a peak for M-2 at the exact retention time of Regorafenib.

  • Solution: Optimize source temperature and declustering potential (DP). If the M-2 peak appears at the Parent retention time, it is an artifact (in-source fragmentation), not real M-2. Real M-2 should elute earlier.

Stability
  • Regorafenib-d3: Generally stable in plasma.[4]

  • N-Desmethyl Regorafenib-d3: Ensure the label is on the ring. If the label were on a labile proton (e.g., -NH), it would exchange with water in the mobile phase, losing the signal. Always verify the Certificate of Analysis (CoA) for "Non-exchangeable Deuterium".

References

  • Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review: Stivarga (Regorafenib). Center for Drug Evaluation and Research. Link

  • Weng, N., et al. (2015). Bioanalysis of Regorafenib and its Metabolites M-2 and M-5 in Human Plasma.[5] Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). (2013). Assessment Report: Stivarga (Regorafenib). Committee for Medicinal Products for Human Use (CHMP). Link

  • PubChem. (2024).[6] Regorafenib-d3 Compound Summary. National Library of Medicine. Link

  • MedChemExpress. (2024). Regorafenib N-oxide (M2) Product Information.[1][5][7]Link

(Note: While specific commercial synthesis routes for M-2-d3 are proprietary to vendors like Toronto Research Chemicals or Alsachim, the structural requirements described above are universal for valid bioanalytical method development.)

Sources

Foundational

Technical Deep Dive: Metabolic Pathway of Regorafenib and N-Desmethyl Metabolites

Executive Summary & Mechanism of Action Regorafenib (BAY 73-4506, Stivarga®) represents a distinct evolution in the class of oral multikinase inhibitors (MKIs).[1][2] While structurally related to sorafenib, the addition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Regorafenib (BAY 73-4506, Stivarga®) represents a distinct evolution in the class of oral multikinase inhibitors (MKIs).[1][2] While structurally related to sorafenib, the addition of a fluorine atom to the central phenyl ring enhances its biochemical potency and alters its metabolic stability.

For researchers and drug developers, the critical differentiator of regorafenib is not just the parent molecule, but its active metabolic axis . Unlike many kinase inhibitors where metabolites are inactive waste products, regorafenib generates two major circulating metabolites—M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide) —that are pharmacologically equipotent to the parent.

This guide dissects the biotransformation pathways, the bioanalytical protocols for their quantification, and the physiological loops that sustain their therapeutic exposure.

The Metabolic Architecture

The metabolism of regorafenib is a dual-system process occurring primarily in the liver, governed by oxidative (Phase I) and conjugative (Phase II) enzymes.

The CYP3A4 Oxidative Axis (Activation)

The primary clearance pathway involves Cytochrome P450 3A4 (CYP3A4). This oxidative cascade produces the active metabolites responsible for a significant portion of the drug's steady-state efficacy.

  • Step 1: N-Oxidation (Formation of M-2)

    • Substrate: Regorafenib (Parent).[1][3][4][5][6][7][8][9]

    • Enzyme: CYP3A4.[1][8][10][11]

    • Product: M-2 (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide 1-oxide).

    • Mechanism: Oxidation of the nitrogen atom on the pyridine ring.

  • Step 2: N-Demethylation (Formation of M-5)

    • Substrate: M-2.

    • Enzyme: CYP3A4.[1][8][10][11]

    • Product: M-5 (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxamide 1-oxide).

    • Mechanism: Removal of the methyl group from the amide side chain of the pyridine-N-oxide moiety.

    • Note: While direct demethylation of the parent to M-4 is possible, the dominant flux in plasma proceeds via M-2 to M-5.

The UGT1A9 Conjugative Axis (Elimination)

Parallel to oxidation, regorafenib undergoes glucuronidation, primarily serving as an elimination pathway.[1]

  • Enzyme: UGT1A9 (Uridine diphosphate glucuronosyltransferase 1A9).[6][9][11][12][13]

  • Product: M-7 (Regorafenib-N-glucuronide).

  • Significance: M-7 is the major urinary metabolite but is pharmacologically inactive. M-2 can also be glucuronidated to form M-8 , though this is minor in plasma.[14]

Visualization: The Biotransformation Map

The following diagram illustrates the stepwise conversion and enzyme dependency.

RegorafenibMetabolism Parent Regorafenib (BAY 73-4506) M2 Metabolite M-2 (Pyridine-N-oxide) Parent->M2 CYP3A4 (Oxidation) M7 Metabolite M-7 (Glucuronide) Parent->M7 UGT1A9 (Glucuronidation) M4 Metabolite M-4 (N-desmethyl) Parent->M4 Minor Pathway M5 Metabolite M-5 (N-desmethyl-N-oxide) M2->M5 CYP3A4 (Demethylation) M4->M5 CYP3A4

Figure 1: The primary metabolic cascade of Regorafenib.[13] Green nodes indicate pharmacologically active metabolites; Red indicates inactive elimination products.

Pharmacological Characterization of M-2 and M-5[1][2][3][7][8][11][13][14][15][16][17]

Unlike many drug metabolites which are mere structural degradation products, M-2 and M-5 retain the full kinase inhibitory spectrum of the parent.

Structure-Activity Relationship (SAR)

The pyridine-N-oxide motif in M-2 and M-5 does not sterically hinder binding to the ATP-binding pocket of target kinases.

  • Potency: In biochemical assays, M-2 and M-5 exhibit IC50 values nearly identical to regorafenib against VEGFR1-3, TIE2, and BRAF.

  • Protein Binding: All three compounds (Parent, M-2, M-5) exhibit high plasma protein binding (>99%), necessitating high sensitivity in bioanalytical assays to detect free fractions.

Quantitative Comparison (Steady State)

At steady state, the metabolites accumulate significantly, contributing approximately 50% of the total pharmacological activity.

ParameterRegorafenib (Parent)Metabolite M-2Metabolite M-5
Primary Transformation -CYP3A4 (N-Oxidation)CYP3A4 (N-Dealkylation)
Elimination Half-life 20–30 hours~25 hours~60 hours
Steady State Accumulation BaselineSimilar to ParentSimilar to Parent
Pharmacological Activity ActiveActive (Equipotent)Active (Equipotent)
Excretion Route Feces (71%)FecesFeces

Enterohepatic Circulation: The "Recharging" Loop

A critical feature of regorafenib's PK profile is Enterohepatic Circulation (EHC) .[1][8][15][16] This physiological loop explains the multiple peaks observed in plasma concentration-time profiles and the prolonged half-life of M-5.

  • Secretion: Regorafenib and its metabolites are secreted via bile into the gastrointestinal tract.

  • Hydrolysis: Gut microflora may hydrolyze glucuronidated metabolites (like M-7) back into the parent form.

  • Reabsorption: The parent and unconjugated metabolites are reabsorbed through the intestinal wall, re-entering the portal vein.

Experimental Implication: In animal models or clinical trials, co-administration of non-absorbable antibiotics (e.g., neomycin) can disrupt gut flora, significantly reducing the exposure (AUC) of M-2 and M-5, proving the dependence of these metabolites on the EHC loop.

EHC Liver LIVER (Metabolism & Secretion) Bile Bile Duct Liver->Bile Biliary Secretion Plasma SYSTEMIC CIRCULATION (Parent + M-2 + M-5) Liver->Plasma Distribution Gut INTESTINE (Microbial Hydrolysis) Bile->Gut Transport Gut->Plasma Reabsorption (EHC) Feces Fecal Excretion Gut->Feces Elimination Plasma->Liver Clearance

Figure 2: The Enterohepatic Circulation loop. The green arrow represents the reabsorption phase that sustains therapeutic levels of M-2 and M-5.

Technical Workflow: Bioanalytical Methodologies

For researchers characterizing these pathways, robust quantification is non-negotiable. The following protocols are standard for high-integrity metabolic profiling.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify metabolite formation kinetics.
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Regorafenib (1 µM final conc).

    • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Incubations with UGT co-factors (UDPGA) to assess Phase II contribution.

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Terminate with ice-cold Acetonitrile containing Internal Standard (Sorafenib or stable isotope labeled Regorafenib).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Protocol 2: LC-MS/MS Quantification

Objective: Simultaneous quantification of Regorafenib, M-2, and M-5 in plasma.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or Thermo TSQ).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Hypersil Gold 50x2.1mm, 1.9µm).

    • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (aq).[4][17]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][17][18]

    • Gradient: 10% B to 90% B over 3-5 minutes.

  • Mass Spectrometry (ESI Positive):

    • Regorafenib: MRM transition 483.1 -> 270.1

    • M-2 (N-oxide): MRM transition 499.1 -> 286.1 (Mass shift +16 Da).

    • M-5 (N-desmethyl-N-oxide): MRM transition 485.1 -> 272.1 (Mass shift +2 Da relative to parent, -14 Da relative to M-2).

Critical Technical Note: Due to the structural similarity between the N-oxide metabolites and the parent, chromatographic separation is crucial to avoid ion suppression or in-source fragmentation interference.

Clinical & Safety Implications

Hepatotoxicity and DDI

The reliance on CYP3A4 and UGT1A9 creates specific vulnerabilities:

  • CYP3A4 Inhibition: Co-administration with strong inhibitors (e.g., ketoconazole) increases Regorafenib exposure but decreases M-2 and M-5 exposure significantly (blocking the conversion steps).[11][14]

  • UGT1A9 Saturation: At high doses, saturation of the glucuronidation pathway may shunt more drug toward the oxidative pathway, potentially altering the M-2/M-5 ratio.

  • Hepatotoxicity: Regorafenib carries a Black Box warning for hepatotoxicity. While the exact mechanism is idiopathic, the accumulation of active metabolites in the liver, combined with potential transporter inhibition (BSEP), is a leading hypothesis for hepatocellular injury.

Food Effect

Unlike many oral oncolytics, regorafenib is recommended to be taken with a low-fat meal .[1]

  • Fasted: Lower bioavailability.

  • High-Fat: Increases Parent absorption significantly but decreases M-2 and M-5 exposure (likely due to altered EHC or absorption kinetics).

  • Low-Fat: Optimal balance, increasing systemic exposure of both parent and active metabolites.

References

  • Bayer HealthCare Pharmaceuticals. (2013). Stivarga (regorafenib) [package insert].[1][11] U.S. Food and Drug Administration. [Link]

  • Gerisch, M., et al. (2018). Metabolism and Pharmacokinetics of Regorafenib in Preclinical Species and Humans. Cancer Chemotherapy and Pharmacology.[1][2][3][8][19][18]

  • Weng, Y., et al. (2015). Regorafenib, a multi-kinase inhibitor, is a substrate for UGT1A9 and CYP3A4.[1][8][14][20] Xenobiotica. [Link]

  • Zoppi, B., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]17]

  • European Medicines Agency (EMA). (2013). Assessment Report: Stivarga (regorafenib).[1][8][11][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of N-Desmethyl Regorafenib in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Abstract This application note details the method development and validation strategy for quantifying N-Desmethyl Regorafenib (metabolite M-4) in human and rodent plasma. While Regorafenib (Stivarga®) pharmacokinetics ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation strategy for quantifying N-Desmethyl Regorafenib (metabolite M-4) in human and rodent plasma. While Regorafenib (Stivarga®) pharmacokinetics are often defined by the parent and its N-oxide metabolites (M-2, M-5), the precise quantification of the N-desmethyl intermediate (M-4) is critical for comprehensive metabolic flux analysis and drug-drug interaction (DDI) studies involving CYP3A4 and UGT1A9. We present a robust LC-MS/MS workflow utilizing N-Desmethyl Regorafenib-d3 as a structural analog internal standard to compensate for matrix effects and ionization variability.

Introduction & Scientific Rationale

Regorafenib is an oral multi-kinase inhibitor targeting angiogenic (VEGFR1-3), stromal (PDGFR-β), and oncogenic (KIT, RET, RAF) kinases.[1] Its metabolism is complex, primarily mediated by CYP3A4 and UGT1A9.[2]

The Metabolic Context

The primary metabolic pathway involves:

  • N-oxidation of the pyridine moiety to form M-2 (active).

  • Demethylation of the amide nitrogen to form N-Desmethyl Regorafenib (M-4) .

  • Further oxidation of M-4 (or demethylation of M-2) to form M-5 (N-desmethyl N-oxide, active).

While M-2 and M-5 are the major circulating metabolites, N-Desmethyl Regorafenib (M-4) serves as the mechanistic bridge in the demethylation pathway. Accurate quantification of M-4 is challenging due to its lower abundance and physicochemical similarity to the N-oxide forms.

Why N-Desmethyl Regorafenib-d3?

In LC-MS/MS bioanalysis, "matrix effects"—the suppression or enhancement of ionization by co-eluting phospholipids—can severely compromise data integrity.

  • Co-elution: As a metabolite, N-Desmethyl Regorafenib elutes closely to the parent drug and other metabolites.

  • Compensation: A deuterated internal standard (d3-IS) possesses the same retention time and ionization properties as the analyte but is mass-resolved. It perfectly tracks extraction recovery and ionization efficiency, ensuring that the calculated concentration is corrected for any signal loss.

Chemical & Physical Properties

PropertyAnalyte: N-Desmethyl RegorafenibInternal Standard: N-Desmethyl Regorafenib-d3
Molecular Formula


Molecular Weight ~468.8 g/mol ~471.8 g/mol
Solubility DMSO, Methanol (Low aqueous solubility)DMSO, Methanol
LogP (Predicted) ~4.5 (Highly Lipophilic)~4.5
Storage -20°C (Solid), -80°C (Solution)-20°C (Solid), -80°C (Solution)

Method Development & Protocol

Visual Workflow (DOT Diagram)

The following diagram illustrates the extraction and analytical logic.

DMPK_Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (N-Desmethyl Regorafenib-d3) Sample->IS_Add PPT Protein Precipitation (ACN:MeOH 3:1) IS_Add->PPT Vortex Centrifuge Centrifugation (13,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow from plasma sample preparation to LC-MS/MS quantification.

Mass Spectrometry Optimization (MRM)
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Source Temperature: 500°C (High temp required for efficient desolvation of urea-based inhibitors).

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
N-Desmethyl Regorafenib 469.1256.135Cleavage of urea bond; retention of pyridine-fluorophenoxy fragment (minus methyl).
N-Desmethyl Regorafenib-d3 472.1259.135Corresponding d3-labeled fragment (Assuming d3 on pyridine/phenoxy ring).
Qualifier Transition469.1167.145Pyridine ring fragment for confirmation.

> Expert Note: The fragmentation pattern of Regorafenib derivatives usually involves the cleavage of the central urea linker. The "left" side (chloro-trifluoromethyl-phenyl) yields ~223 Da. The "right" side (pyridine-ether) yields the complementary fragment. Verify where your d3 label is located. If the d3 is on the "left" phenyl ring, the transition would be 472 -> 226.

Chromatographic Conditions

Regorafenib and its metabolites are hydrophobic. A gradient elution on a C18 column is mandatory to separate N-Desmethyl Regorafenib from the N-oxide metabolites (M-2, M-5).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 95% B (Ramp)

    • 4.0 min: 95% B (Hold)

    • 4.1 min: 40% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.[5]

Sample Preparation (Protein Precipitation)

Due to the high protein binding of Regorafenib (>99%), liquid-liquid extraction (LLE) can be inconsistent. Protein precipitation (PPT) is robust and high-throughput.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of N-Desmethyl Regorafenib-d3 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

Metabolic Pathway Visualization

Understanding the relationship between the analyte and the matrix background is vital.

Metabolism Parent Regorafenib (Parent) M2 M-2 (N-Oxide) Parent->M2 CYP3A4 (Oxidation) M4 N-Desmethyl Regorafenib (M-4 / Target Analyte) Parent->M4 CYP3A4 (Demethylation) UGT Glucuronides (M-7) Parent->UGT UGT1A9 M5 M-5 (N-Desmethyl N-Oxide) M2->M5 Demethylation M4->M5 Oxidation

Caption: Metabolic pathways of Regorafenib. The target analyte (M-4) is an intermediate that can further oxidize to M-5.

Validation & Troubleshooting (Expert Insights)

Cross-Talk (Isotopic Purity)
  • Risk: If the d3-IS is not 99%+ pure, it may contain d0 (unlabeled) material. This will appear as a peak in the analyte channel, artificially inflating the calculated concentration (positive bias).

  • Test: Inject a "Zero" sample (Matrix + IS only). If a peak appears in the Analyte channel >20% of the LLOQ, the IS purity is insufficient or the concentration is too high.

Deuterium Isotope Effect
  • Observation: Deuterated compounds may elute slightly earlier than their non-deuterated analogs on C18 columns.

  • Mitigation: Ensure the integration window covers both the analyte and the slightly shifted IS peak. In this method, the shift is typically <0.05 min and negligible.

Carryover
  • Issue: Regorafenib and its metabolites are "sticky" lipophilic compounds.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[3][4][5][6][7]

References

  • Regorafenib Metabolism & Pharmacokinetics

    • Title: Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects.[8][9][10]

    • Source: Cancer Chemotherapy and Pharmacology (via ResearchG
    • URL:[Link]

  • LC-MS/MS Method Validation (Clinical)

    • Title: Determination of regorafenib and its major human metabolites in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry.[9][11]

    • Source: Bioanalysis (PubMed).
    • URL:[Link]

  • Preclinical DMPK Application

    • Title: Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
    • Source: Journal of Chromatography B.[12]

    • URL:[Link]

  • FDA Clinical Pharmacology Review

    • Title: Clinical Pharmacology and Biopharmaceutics Review: Stivarga (Regorafenib).
    • Source: FDA.
    • URL:[Link]

Sources

Application

Application Note: Optimizing Mass Spectrometry Transitions for N-Desmethyl Regorafenib-d3

This Application Note is structured to guide researchers through the precise optimization of Mass Spectrometry (MS) transitions for N-Desmethyl Regorafenib (often referred to as metabolite M-4) and its deuterated interna...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise optimization of Mass Spectrometry (MS) transitions for N-Desmethyl Regorafenib (often referred to as metabolite M-4) and its deuterated internal standard (IS), N-Desmethyl Regorafenib-d3 .

Executive Summary & Scientific Context

Regorafenib is a multikinase inhibitor extensively metabolized in the liver by CYP3A4 and UGT1A9.[1] While the parent drug and its N-oxide metabolites (M-2, M-5) are frequently cited, N-Desmethyl Regorafenib (M-4) represents a critical active metabolite formed via the loss of the terminal N-methyl group on the pyridine carboxamide moiety.

Accurate quantification of M-4 is challenging due to its structural similarity to the N-oxide variants and potential for in-source fragmentation. This protocol details the optimization of Multiple Reaction Monitoring (MRM) transitions, emphasizing the use of a stable isotope-labeled internal standard (N-Desmethyl Regorafenib-d3 ) to compensate for matrix effects and ionization variability.

Key Chemical Properties
CompoundFormulaMonoisotopic Mass (Da)Precursor Ion

Regorafenib (Parent) C21H15ClF4N4O3482.08483.1
N-Desmethyl Regorafenib C20H13ClF4N4O3468.06469.1
N-Desmethyl Regorafenib-d3 C20H10D3ClF4N4O3471.08472.1

Note: The "d3" label location is vendor-specific. It is typically located on the phenyl ring or the pyridine ring protons, as the N-methyl group (the usual site for d3 labeling in the parent drug) is absent in this metabolite.

Method Development Strategy

The optimization process follows a strict causal logic: Solubility


 Ionization 

Fragmentation

Separation.
Stock Solution Preparation

N-Desmethyl Regorafenib is highly lipophilic and poorly soluble in pure water.

  • Primary Stock: Dissolve 1 mg of neat standard in 100% DMSO or Methanol (MeOH) . DMSO is preferred for stability but must be diluted before MS infusion to prevent source contamination.

  • Working Standard: Dilute the Primary Stock to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid) . This matches the initial mobile phase conditions, ensuring efficient ionization during infusion.

Mass Spectrometry Tuning (Infusion)

Direct infusion is required to determine the optimal precursor and product ions.

Protocol:

  • Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the urea and pyridine moieties protonate readily.

  • Flow Rate: 10–20 µL/min via syringe pump combined with LC flow (0.3 mL/min) via a T-tee to simulate real chromatographic conditions.

  • Cone Voltage (CV) Ramp:

    • Monitor the Q1 scan for

      
       469.1.
      
    • Ramp CV from 20V to 60V.

    • Goal: Maximize the

      
       intensity without inducing in-source fragmentation (e.g., loss of the pyridine group).
      
Fragmentation & Transition Selection

The fragmentation of Regorafenib-type compounds typically involves the cleavage of the central urea linker.

  • Primary Fragment (Quantifier): Cleavage of the urea bond yields the 4-chloro-3-(trifluoromethyl)phenyl isocyanate (or amine) moiety. This fragment is robust and high-intensity.

    • Mass: ~

      
       Da.
      
  • Secondary Fragment (Qualifier): Cleavage on the pyridine side or loss of the terminal amide.

    • Mass: ~

      
       Da (Pyridine-carboxamide core).
      

Internal Standard Shift:

  • If the d3 label is on the phenyl ring (common for stability), the 270 fragment will shift to 273 .

  • If the d3 label is on the pyridine ring , the 270 fragment will remain 270 (since the charge is retained on the phenyl side for this specific transition).

  • Action: You must perform a product ion scan on your specific IS lot to confirm the transition.

Optimized MS/MS Parameters

The following parameters are established baselines. Fine-tuning is required for specific instruments (e.g., Waters Xevo vs. Sciex Triple Quad).

Table 1: MRM Transitions
AnalytePrecursor

Product

RoleCollision Energy (eV)Cone Voltage (V)
N-Desmethyl Regorafenib 469.1270.1 Quantifier25 - 3530 - 40
469.1168.1Qualifier40 - 5030 - 40
N-Desmethyl Regorafenib-d3 472.1273.1 *Quantifier25 - 3530 - 40

*Note: Assumes d3 label is on the chloro-trifluoromethyl-phenyl ring. If label is on the pyridine, Product m/z will be 270.1.

Table 2: Source Parameters (ESI+)
ParameterSettingRationale
Capillary Voltage 2.5 – 3.5 kVSufficient for ionization; too high causes discharge.
Desolvation Temp 450 – 550 °CHigh temp required to desolvate the lipophilic droplets.
Desolvation Gas 800 – 1000 L/HrHigh flow aids in effective droplet evaporation.
Cone Gas 150 L/HrPrevents neutrals from entering the vacuum region.

Visualized Workflows

Optimization Logic

The following diagram illustrates the decision-making process for tuning the transitions.

OptimizationWorkflow Stock Stock Preparation (1 mg/mL in DMSO) Dilution Working Standard (1 µg/mL in 50:50 ACN:H2O) Stock->Dilution Q1_Scan Q1 Full Scan Identify [M+H]+ = 469.1 Dilution->Q1_Scan Infusion Product_Scan Product Ion Scan (CE Ramp 10-60 eV) Q1_Scan->Product_Scan Selection Select Transitions Quant: 469->270 Qual: 469->168 Product_Scan->Selection IS_Check IS Verification Check d3 shift (270 vs 273) Selection->IS_Check Validate IS

Caption: Step-by-step workflow for optimizing MS transitions from stock preparation to IS verification.

Fragmentation Pathway

Understanding where the molecule breaks ensures you are monitoring a specific structural feature, not a random noise ion.

Fragmentation Parent Precursor Ion [M+H]+ = 469.1 Urea_Break Urea Bond Cleavage Parent->Urea_Break Fragment_Left Fragment A (Chloro-Ph-Urea) m/z ~ 270.1 Urea_Break->Fragment_Left Major Path (Quantifier) Fragment_Right Fragment B (Pyridine-Amide) m/z ~ 168.1 Urea_Break->Fragment_Right Minor Path (Qualifier)

Caption: Proposed fragmentation pathway showing the cleavage of the urea linker generating the primary 270.1 ion.

Chromatographic Considerations

Optimizing the MS transitions is futile if the chromatography does not separate N-Desmethyl Regorafenib from its N-oxide metabolites (M-2, M-5), which may share isobaric fragments or undergo in-source conversion.

  • Column: High-strength Silica (HSS) T3 or BEH C18 (2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Ammonium helps stabilize the ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: Start at 30% B, ramp to 95% B over 3 minutes. The N-desmethyl metabolite is slightly less hydrophobic than the parent but still elutes late.

References

  • Fu, Q., et al. (2018). "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma."[4] Journal of Chromatography B. Link

  • Hulin, A., et al. (2017). "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS."[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. "Regorafenib Metabolite M4 (N-Desmethyl Regorafenib) Compound Summary." National Library of Medicine. Link

  • Cayman Chemical. "N-desmethyl Regorafenib N-oxide Product Information." (Used for structural comparison). Link

Sources

Method

Solvent Selection &amp; Handling Protocols for N-Desmethyl Regorafenib-d3 Standards

Application Note: AN-2026-REG-D3 Executive Summary The accurate quantification of Regorafenib and its active metabolites (specifically N-Desmethyl Regorafenib, often associated with the M-5 metabolic pathway) is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-REG-D3

Executive Summary

The accurate quantification of Regorafenib and its active metabolites (specifically N-Desmethyl Regorafenib, often associated with the M-5 metabolic pathway) is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. The use of a stable isotope-labeled internal standard (SIL-IS), N-Desmethyl Regorafenib-d3 , is the gold standard for correcting matrix effects and recovery variances.

However, this compound inherits the challenging physicochemical properties of its parent, Regorafenib: extreme lipophilicity, poor aqueous solubility, and susceptibility to degradation via the urea linkage. This guide provides a scientifically grounded protocol for solvent selection, stock preparation, and storage to prevent precipitation-induced errors and ensure assay reproducibility.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the molecule's resistance to dissolution.

The Solubility Challenge

N-Desmethyl Regorafenib contains a diaryl urea backbone and a halogenated phenyl ring.

  • Lipophilicity (LogP): Estimated > 4.5 (High).

  • Key Functional Groups: Urea (hydrogen bond donor/acceptor), Pyridine, Fluorine/Chlorine substituents.

  • Behavior: The urea moiety promotes strong intermolecular hydrogen bonding in the solid state, making the crystal lattice energy high and difficult to break with weak solvents.

Solvent Selection Matrix

The following matrix evaluates solvents based on solubility power, volatility, and LC-MS compatibility.

Solvent SystemSolubility PotentialMS CompatibilityRecommendationRole
DMSO (Anhydrous) Excellent (>30 mg/mL)Poor (if injected directly)Primary Stock Solution (1–5 mg/mL)
Methanol (MeOH) Moderate/LowGoodSecondary Intermediate Dilution
Acetonitrile (ACN) ModerateExcellentSecondary Intermediate Dilution
Water / Buffer Insoluble (<0.1 mg/mL)EssentialTertiary Final Working Solution only (<50% organic)
Ethanol Low (~3–14 mg/mL)GoodAvoid Not recommended for stock

Critical Technical Insight: Do not use "wet" DMSO. Regorafenib derivatives are sensitive to moisture-induced precipitation. Even 1-2% water content in DMSO can drastically reduce solubility, leading to "silent precipitation" where micro-crystals form, lowering the actual concentration of the standard without being visible to the naked eye.

Visual Workflow: Solubility Decision Tree

The following diagram outlines the logical flow for preparing the standard, ensuring the integrity of the expensive deuterated material.

G Start Solid N-Desmethyl Regorafenib-d3 (1-5 mg) SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO High Solubility MeOH Methanol/Ethanol (High Risk) SolventChoice->MeOH Low Solubility Dissolution Vortex & Visual Check (Clear Solution?) DMSO->Dissolution Precipitation Precipitation Risk! Re-sonicate or Discard MeOH->Precipitation Incomplete Dissolution StockStorage Stock Storage (-80°C, Amber Vial) Dissolution->StockStorage Success Dissolution->Precipitation Cloudy Intermed Intermediate Dilution (MeOH or ACN) StockStorage->Intermed Thaw & Vortex Working Working Solution (50% MeOH/Water) Intermed->Working Dilute to ng/mL

Figure 1: Decision tree for solvent selection emphasizing DMSO as the obligate primary solvent to avoid precipitation risks.

Detailed Protocols

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Target Concentration: 1.0 mg/mL (free base equivalent). Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ACS Grade or higher (≥99.9%).

  • Equilibration: Allow the vial of N-Desmethyl Regorafenib-d3 to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Accurately weigh the standard into a small amber glass vial (approx. 2–4 mL capacity).

    • Note: If the standard is supplied as a pre-weighed film, add solvent directly to the manufacturer's vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve 1.0 mg/mL.

    • Calculation: Volume (mL) = Mass (mg) / 1.0.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates persist, sonicate for maximum 2 minutes.

    • Warning: Monitor temperature. Do not allow the solution to heat up >30°C during sonication to preserve the urea bond stability.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear.

  • Aliquot & Storage: Divide into small aliquots (e.g., 100 µL) in cryovials. Store at -80°C .

Protocol B: Working Standard Preparation (Daily Use)

Goal: Dilute the stock to a working concentration (e.g., 100–500 ng/mL) compatible with the mobile phase.

  • Thawing: Thaw one DMSO stock aliquot completely at room temperature. Vortex immediately after thawing.

    • Why? DMSO freezes at 19°C. During freezing, the solute can exclude into a "cryo-concentrated" fraction. If not mixed upon thawing, you may pipette a super-concentrated or dilute layer.

  • Intermediate Dilution (10 µg/mL):

    • Pipette 10 µL of Stock (1 mg/mL) into 990 µL of 100% Methanol or Acetonitrile .

    • Vortex well.

  • Final Working Solution (IS Spiking Solution):

    • Dilute the Intermediate to the required spiking concentration (e.g., 500 ng/mL) using 50:50 Acetonitrile:Water .

    • Note: Do not use 100% water. The compound will precipitate/adsorb to the plastic walls. Keep at least 40-50% organic content in the IS spiking solution.

Quality Control & Troubleshooting

Adsorption Verification

N-Desmethyl Regorafenib is "sticky."

  • Issue: Signal intensity drops over time in the autosampler.

  • Solution: Ensure the final injection solvent and autosampler wash solvents contain adequate organic ratios (e.g., Methanol/Isopropanol). Use silanized glass inserts if working at very low concentrations (<10 ng/mL).

The "Silent Precipitate" Check

If IS peak areas vary wildly (>15% RSD) between injections:

  • Check the DMSO stock for moisture ingress (DMSO is hygroscopic).

  • Ensure the working solution was not diluted into a 100% aqueous buffer.

  • Verify the LC column is not retaining the lipophilic IS (carryover).

References

  • Cayman Chemical. (2022).[1] Regorafenib Product Information & Solubility Data. Link

  • Fu, Q., et al. (2018).[2][3] "Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma." Journal of Chromatography B. Link

  • D'Avolio, A., et al. (2020). "LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Toronto Research Chemicals. (n.d.). N-Desmethyl Regorafenib Data Sheet. Link

  • Selleck Chemicals. (2024). Regorafenib Solubility Guidelines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Desmethyl Regorafenib-d3 Analysis

Welcome to the technical support center for the LC-MS analysis of N-Desmethyl Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of N-Desmethyl Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chromatographic performance, specifically focusing on achieving optimal peak shape for this critical deuterated internal standard. Here, we move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies and frequently asked questions to ensure your bioanalytical methods are robust, reproducible, and accurate.

Troubleshooting Guide: Diagnosing and Solving Peak Shape Problems

This section addresses specific, common issues encountered during method development and routine analysis. Each solution is presented with a rationale to build a deeper understanding of the chromatographic principles at play.

Q1: Why is my N-Desmethyl Regorafenib-d3 peak exhibiting severe tailing?

A1: The most common cause of peak tailing for N-Desmethyl Regorafenib-d3 is secondary ionic interactions between the analyte's basic nitrogen atoms and residual silanol groups on the silica-based stationary phase.

N-Desmethyl Regorafenib contains multiple nitrogen atoms, making it a basic compound.[1][2] In reversed-phase chromatography, particularly on older or Type A silica columns, the silica surface contains acidic silanol groups (Si-OH). At mid-range pH, these silanols can become deprotonated (SiO⁻), creating active sites for strong ionic interactions with the protonated, positively charged analyte. This secondary retention mechanism is kinetically slow compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3][4]

Silanol_Interaction cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase C18_Phase C18 Chains (Primary Hydrophobic Interaction) Silanol Si-OH Si-O⁻ Analyte Analyte-H⁺ (N-Desmethyl Regorafenib-d3) Analyte->C18_Phase Fast (Good Peak Shape) Analyte->Silanol:f1 Slow (Causes Tailing)

Caption: Mechanism of peak tailing via silanol interaction.

Step-by-Step Troubleshooting Protocol:
  • Mobile Phase pH and Additive Optimization: This is the most critical and effective first step. The goal is to suppress the unwanted ionic interactions.

    • Step 1.1: Introduce Formic Acid. Prepare your aqueous mobile phase (A) and organic mobile phase (B) to each contain 0.1% formic acid. This lowers the mobile phase pH to approximately 2.7, which protonates the basic analyte (ensuring consistent charge state) and, more importantly, keeps the surface silanols in their neutral (Si-OH) state, dramatically reducing the strong ionic secondary interactions.[3][5]

    • Step 1.2: Add an Ionic Strength Modifier. If tailing persists, supplement your acidic mobile phase with a buffer salt. A combination of 5-10 mM ammonium formate with 0.1% formic acid is highly effective. The ammonium ions (NH₄⁺) act as a competing base, saturating the active silanol sites, while the increased ionic strength of the mobile phase further masks residual ionic interactions, leading to sharper peaks.[6][7][8]

  • Evaluate Organic Solvent Choice:

    • While acetonitrile is the most common organic modifier, methanol can sometimes offer superior peak shape for basic compounds.[9] Methanol is a protic solvent and is more effective at forming hydrogen bonds with surface silanols, effectively "shielding" them from the analyte.[3] If using acetonitrile, prepare a new mobile phase substituting it with methanol at the same gradient conditions to compare performance.

  • Assess Column Chemistry:

    • Step 3.1: Verify Column Type. Ensure you are using a modern, high-purity, "Type B" silica column, which has significantly lower metal content and fewer acidic silanol sites than older "Type A" columns.

    • Step 3.2: Consider an End-Capped Column. Most modern columns are end-capped, a process that chemically derivatizes most residual silanols with a small silylating agent (like trimethylsilane) to make them inert.[10] Verify your column's specifications.

    • Step 3.3: Switch to Advanced Column Chemistries. If tailing is still unacceptable, consider columns specifically designed for basic compounds. Polar-embedded phases (which shield silanols through internal hydrogen bonding) or silica-hydride based columns can provide exceptional peak shape by fundamentally eliminating the root cause of the secondary retention.[10][11]

Mobile Phase AdditiveConcentrationMechanism of ActionExpected Outcome
Formic Acid 0.1% (v/v)Suppresses silanol ionization (Si-OH vs. SiO⁻).[5]Significant reduction in peak tailing.
Ammonium Formate 5-10 mMIncreases ionic strength; NH₄⁺ competes for silanol sites.[7]Further improves peak symmetry, especially when combined with formic acid.[6]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent and pH modifier.[12]Excellent peak shape but can cause significant ion suppression in the MS source. Use with caution.[7]
Q2: My analyte and internal standard (N-Desmethyl Regorafenib-d3) peaks are split or not co-eluting perfectly. What should I do?

A2: Incomplete co-elution between an analyte and its deuterated internal standard is often due to the "chromatographic isotope effect" and can compromise accurate quantification by exposing the two compounds to different matrix effects.

Deuterium is slightly more electron-donating than hydrogen, which can subtly alter the polarity and retention characteristics of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[13] If this separation occurs in a region of the chromatogram where ion suppression or enhancement is rapidly changing, the internal standard will no longer accurately compensate for matrix effects, leading to poor accuracy and precision.[14]

Troubleshooting Protocol:
  • Confirm the Issue: Overlay the chromatograms for the analyte (e.g., from a quality control sample) and the internal standard (from a blank matrix sample spiked with IS). Zoom in on the peaks to confirm a retention time difference.

  • Modify Chromatographic Conditions to Force Co-elution:

    • Reduce Column Efficiency: While counterintuitive, perfect co-elution is more important here than maximal resolution. Switch to a column with a slightly lower theoretical plate count (e.g., a shorter column or one with a larger particle size). This will increase peak bandwidth, forcing the two peaks to merge into one.[13]

    • Adjust the Gradient: A slower, shallower gradient around the elution time of the analyte can sometimes reduce the separation between the two isotopic forms.

    • Optimize Temperature: Increasing the column temperature can improve mass transfer kinetics and sometimes reduce the isotope effect, leading to better co-elution. Experiment with temperatures between 35-50°C.

  • Injection Solvent Consideration: A mismatch between the injection solvent and the initial mobile phase can cause peak distortion, including splitting.[4] Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase composition. If your sample is in 100% acetonitrile and your gradient starts at 10% acetonitrile, this mismatch can cause severe peak shape issues.[15]

Q3: I'm observing peak fronting or asymmetrical broadening. What are the likely causes?

A3: Peak fronting is typically a symptom of column overload or a physical problem with the column bed. A systematic approach is needed to differentiate the cause.

While tailing is often chemical in nature, fronting points towards overloading the stationary phase or a physical disruption of the chromatographic path.[4]

Troubleshooting_Workflow Start Poor Peak Shape Observed (Fronting/Broadening) Check_Overload Inject 1:10 Dilution of Sample Start->Check_Overload Shape_Improves Peak Shape Improves? Check_Overload->Shape_Improves Run Experiment Overload_Confirmed Cause: Column Overload Solution: Reduce injection volume or sample concentration. Shape_Improves->Overload_Confirmed Yes Check_Column Inspect Column Inlet/Frit for Voids or Contamination Shape_Improves->Check_Column No Physical_Issue Physical Issue Found? Check_Column->Physical_Issue Visual Check Replace_Column Cause: Column Degradation Solution: Replace guard column. If no improvement, replace analytical column. Physical_Issue->Replace_Column Yes Check_Solvent Cause: Injection Solvent Mismatch Solution: Re-dissolve sample in mobile phase or weaker solvent. Physical_Issue->Check_Solvent No

Caption: A logical workflow for troubleshooting peak fronting.

Diagnostic Steps:
  • Test for Column Overload: Prepare a 1:10 and 1:100 dilution of your highest concentration standard or sample and inject it. If the peak shape becomes symmetrical at lower concentrations, you have confirmed mass overload. The solution is to either reduce the injection volume or dilute your samples further.[4]

  • Investigate Physical Column Issues: If dilution does not help, the problem is likely physical.

    • Contamination: Residues from previous samples can build up on the column frit or head.[16]

    • Column Void: A void or channel can form at the inlet of the column over time, disrupting the sample band as it is applied.[15]

    • Action: First, replace the in-line filter and guard column (if used). If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions. If this fails, the column has likely reached the end of its life and must be replaced.[15]

Frequently Asked Questions (FAQs)

FAQ 1: What are the key chemical properties of N-Desmethyl Regorafenib-d3 that influence its chromatography?

N-Desmethyl Regorafenib-d3 is a relatively polar, basic metabolite of Regorafenib.[2][17] Its key properties are:

  • Basicity: Contains multiple nitrogen atoms that can be protonated, making it susceptible to strong secondary interactions with acidic silanols on silica columns.[3]

  • Polarity: As a metabolite, it is more polar than the parent drug, Regorafenib. This can lead to poor retention on traditional C18 columns under highly aqueous starting conditions.[18][19]

  • Deuteration: The presence of deuterium atoms can cause a slight shift in retention time compared to the unlabeled analog.[13]

FAQ 2: What is a good starting mobile phase and column for this analyte?

A robust starting point for method development would be:

  • Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) based on high-purity Type B silica.

  • Mobile Phase A: Water with 0.1% Formic Acid.[17][20]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[20]

  • Gradient: A generic gradient of 5% to 95% B over 5-7 minutes.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temperature: 40 °C.

This combination is widely reported for Regorafenib and its metabolites and is designed to provide good retention and mitigate the primary cause of peak tailing from the outset.[17][21]

FAQ 3: When should I consider using a different column chemistry besides C18?

You should consider an alternative column chemistry if:

  • You still observe significant peak tailing after thoroughly optimizing your mobile phase on a C18 column.

  • You have poor retention, with the analyte eluting very close to the solvent front, even with a low percentage of organic solvent.

  • You need to resolve N-Desmethyl Regorafenib-d3 from other polar, co-eluting matrix interferences.

In these cases, a polar-embedded C18 column or a HILIC column would be logical next steps.

FAQ 4: Could Hydrophilic Interaction Chromatography (HILIC) be a better approach?

Yes, HILIC is an excellent alternative to reversed-phase for analyzing polar metabolites like N-Desmethyl Regorafenib-d3.[18][22]

  • Advantages: HILIC uses a polar stationary phase (like bare silica or amide) and a high-organic mobile phase. This provides much stronger retention for polar compounds that are poorly retained in reversed-phase.[19][23] The high organic content of the mobile phase can also lead to more efficient desolvation in the MS source, potentially increasing sensitivity.[22]

  • Considerations: HILIC method development can be less intuitive than reversed-phase. Equilibration times are longer, and the technique is very sensitive to the water content in the sample and mobile phase. However, for challenging polar analytes, it is a powerful tool.[19]

References
  • ZefSci. (2025, May 6).
  • Jian, W., Xu, Y., Edom, R. W., & Weng, N. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 3(8), 899–912. [Link]

  • Gremilogianni, A. M., et al. (2021). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Metabolites, 11(8), 519.
  • Fu, Q., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1092, 453-459. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Kapoore, R. V., & Vaidyanathan, S. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In The Handbook of Metabolic Phenotyping.
  • MICROSOLV Technology Corporation. (n.d.). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MTC USA. [Link]

  • Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. [Link]

  • Aliouche, H. (2019, February 26). Hydrophilic Interaction Chromatography Applications. News-Medical.net. [Link]

  • Restek Corporation. (2021, November 29).
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO. [Link]

  • Al-Salami, H., et al. (2023). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application.
  • McCalley, D. V. (2019). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 32(2), 22-31. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Gu, E., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 960383. [Link]

  • Licea-Perez, H., et al. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 24(1), 40–47. [Link]

  • Stoll, D., & Dolan, J. (2022, October 28). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]

  • Variables, N. A. (2002). Reducing residual silanol interactions in reversed-phase liquid chromatography-Thermal treatment of silica before derivatization.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3. CRO Splendid Lab Pvt. Ltd. [Link]

  • MAC-MOD Analytical. (n.d.). LC-MS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical. [Link]

  • Pharmaffiliates. (n.d.). N-Desmethyl Regorafenib N-Oxide-d3. Pharmaffiliates. [Link]

  • Riverx Labs. (n.d.). N-Desmethyl regorafenib 1343498-72-5. Riverx Labs. [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. [Link]

  • Bunch, D. R. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry, 60(4). [Link]

  • Chamkasem, N. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis? ResearchGate. [Link]

  • Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 154. [Link]

  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Kurmi, M., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. RSC Advances, 7(12), 7068-7083.

Sources

Optimization

N-Desmethyl Regorafenib-d3 solubility issues in DMSO and methanol

Topic: Troubleshooting Solubility in DMSO and Methanol Executive Summary You are likely reading this because your N-Desmethyl Regorafenib-d3 (internal standard) is failing to dissolve completely in DMSO, or precipitating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in DMSO and Methanol

Executive Summary

You are likely reading this because your N-Desmethyl Regorafenib-d3 (internal standard) is failing to dissolve completely in DMSO, or precipitating immediately upon dilution into Methanol.

This is a known physicochemical phenomenon, not necessarily a product defect.

The removal of the methyl group from the parent Regorafenib structure exposes a new hydrogen-bond donor site on the amide/urea backbone. This significantly increases the crystal lattice energy, making the metabolite less soluble and more prone to aggregation than the parent drug. This guide details the thermodynamic workarounds required to handle this stable isotope standard effectively.

Module 1: The Solubility Paradox (Why is this happening?)

To troubleshoot effectively, you must understand the molecular enemy. N-Desmethyl Regorafenib is a biaryl urea derivative.[1]

  • The Urea "Glue": The central urea linkage (–NH–CO–NH–) acts as a powerful "molecular velcro," creating strong intermolecular hydrogen bond networks.

  • The Desmethyl Penalty: In the parent Regorafenib, the N-methyl group on the pyridine-2-carboxamide limits hydrogen bonding. In N-Desmethyl Regorafenib , this protecting group is gone. The molecule can now form tighter, more stable crystal lattices that solvents struggle to penetrate.

  • The Deuterium Effect: While deuterium (D3) adds mass, it slightly lowers the zero-point energy of bonds. In highly crystalline compounds, this can occasionally alter solubility kinetics, requiring slightly more energy (heat/sonication) to initiate dissolution compared to the unlabeled standard.

Solubility Decision Matrix

Use this logic flow to determine your solvent strategy based on your application.

SolubilityMatrix start Start: Solid N-Desmethyl Regorafenib-d3 app_check Application Type? start->app_check lcms LC-MS/MS (Quantitation) app_check->lcms cell Cell Culture / Bioassay app_check->cell stock_solv Primary Stock: Anhydrous DMSO (Max 2-5 mg/mL recommended) lcms->stock_solv cell->stock_solv diluent_warn Dilution Risk: Methanol Shock stock_solv->diluent_warn Next Step action_lcms Dilute with 50:50 ACN:Water OR Pure ACN diluent_warn->action_lcms For Injection action_cell Serial Dilution in Media (Keep DMSO < 0.5%) diluent_warn->action_cell For Dosing

Figure 1: Decision matrix for solvent selection. Note that Anhydrous DMSO is the mandatory starting point; alcohols are secondary.

Module 2: The "Golden Standard" DMSO Protocol

The Issue: Users often report that the compound dissolves initially but precipitates after freezing or sitting on the bench. The Cause: DMSO is hygroscopic. It absorbs water from the air. The moment DMSO contains >1% water, N-Desmethyl Regorafenib (highly lipophilic) will "crash out."

Protocol: Preparation of Stable Stock Solution
ParameterSpecificationReason
Solvent Grade Anhydrous DMSO (≥99.9%)Trace water triggers precipitation.
Vessel Amber Glass Vial (Silanized preferred)Prevents adsorption to plastic; blocks light degradation.
Concentration Max 1 mg/mL (Recommended)While 10mg/mL might be possible with heat, it is thermodynamically unstable at 4°C.

Step-by-Step:

  • Equilibrate: Allow the vial of solid N-Desmethyl Regorafenib-d3 to reach room temperature before opening. (Prevents condensation on the solid).

  • Add Solvent: Add Anhydrous DMSO to achieve 1 mg/mL.

  • Vortex: Vortex at high speed for 60 seconds.

  • Sonicate: Sonicate in a water bath at 35°C - 40°C for 10-15 minutes.

    • Critical: Visual clarity is not enough. Sonicate for 5 minutes after it looks clear to break invisible micro-aggregates.

  • Inspection: Hold the vial up to a light source. If you see "swirling" or refraction lines, it is not fully dissolved.

Module 3: The Methanol Trap (Dilution Issues)

The Issue: "I took my clear DMSO stock and added it to Methanol for my LC-MS mobile phase, and it turned cloudy." The Science: Methanol is a protic solvent. While less polar than water, it can disrupt the solvation shell DMSO forms around the urea backbone.

Troubleshooting the "Crash"

If you experience precipitation in Methanol:

  • Switch to Acetonitrile (ACN): ACN is aprotic (like DMSO) and generally maintains solubility better for urea-based kinase inhibitors than Methanol.

  • The "Intermediate" Step: Do not jump from 100% DMSO to 100% Aqueous buffer.

    • Bad: 10 µL DMSO Stock

      
       990 µL Water (Instant precipitation).
      
    • Better: 10 µL DMSO Stock

      
       990 µL Methanol (Risky).
      
    • Best: 10 µL DMSO Stock

      
       990 µL Acetonitrile (Stable).
      
LC-MS Working Solution Workflow

Use this workflow to ensure your Internal Standard (IS) remains in solution during sample prep.

LCMSWorkflow stock Master Stock (DMSO, 1 mg/mL) inter Intermediate Dilution (100% ACN) 10 µg/mL stock->inter 1:100 Dilution spike Working IS Spike (50% MeOH / 50% Water) *Prepare Fresh Daily* inter->spike Dilute to 100-500 ng/mL sample Biological Sample (Plasma/Tissue) spike->sample Add IS final Final Extract (Ready for Injection) sample->final Precipitate & Spin

Figure 2: Recommended dilution scheme to prevent precipitation shock.

Module 4: Handling & Storage (Self-Validating Systems)

How do you know if your standard has degraded or precipitated without seeing it? Use these validation checks.

The "Freeze-Thaw" Check

DMSO freezes at ~19°C. Every time you freeze the stock, the compound is forced out of solution (crystallizes). Upon thawing, it may not redissolve fully.

  • Best Practice: Aliquot the DMSO stock into single-use vials (e.g., 20 µL aliquots) immediately after preparation. Store at -20°C or -80°C.

  • Recovery: If you must re-use a frozen vial, you must sonicate and vortex at 37°C every time.

The "Signal Suppression" Test (LC-MS)

If your IS peak area varies wildly between injections, solubility is the culprit.

  • Test: Inject the IS working solution 6 times from the same vial.

  • Validation: The %CV (Coefficient of Variation) of the peak area should be < 5%.

    • If > 5%:[2][3] The compound is settling/crashing out in the autosampler vial.

    • Fix: Change the autosampler solvent to a higher % organic (e.g., 60% ACN).

FAQ: Rapid Troubleshooting

Q: Can I use ultrasonic baths to dissolve the compound? A: Yes, it is mandatory. However, ensure the water in the bath is warm (~40°C). Cold sonication is ineffective for urea-based lattices.

Q: Why does my DMSO stock look frozen in the fridge? A: DMSO freezes at 19°C (room temp is ~20-25°C). This is normal. Warning: The transition from solid to liquid DMSO exerts physical stress on the dissolved API, often forcing it to nucleate. You must re-solubilize (heat/vortex) after every thaw.

Q: Can I use 100% Ethanol instead? A: Not recommended for the primary stock. Regorafenib analogs have significantly lower solubility in Ethanol (~14 mg/mL for parent, likely lower for N-Desmethyl) compared to DMSO. Ethanol is also volatile, changing the concentration over time.

Q: My LC-MS signal for the IS is dropping over the course of a run. A: This indicates the compound is precipitating in the autosampler vial.

  • Immediate Fix: Add 1-5% Formic Acid to the vial (acidification can sometimes help solubility of the pyridine ring).

  • Better Fix: Increase the organic content of your sample solvent to match the mobile phase starting gradient.

References

  • National Institutes of Health (NIH). Regorafenib: Crystal Structure and Urea Hydrogen Bonding Networks. (2016).[1][4] Available at: [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Guide. (2025).[5][6][7] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-Desmethyl Regorafenib-d3 Stability in Frozen Plasma

Welcome to the technical support guide for N-Desmethyl Regorafenib-d3. This document is designed for researchers, scientists, and drug development professionals who are utilizing N-Desmethyl Regorafenib-d3 as an internal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Desmethyl Regorafenib-d3. This document is designed for researchers, scientists, and drug development professionals who are utilizing N-Desmethyl Regorafenib-d3 as an internal standard (IS) in bioanalytical assays. Ensuring the stability of your internal standard in the biological matrix is paramount for acquiring accurate, reproducible, and reliable pharmacokinetic data.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-Desmethyl Regorafenib-d3 in frozen plasma samples.

The principles and protocols outlined herein are grounded in established bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is N-Desmethyl Regorafenib-d3 used as an internal standard?

A1: N-Desmethyl Regorafenib-d3 is the deuterated form of the active metabolite of Regorafenib.[4][5] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[6] They are ideal because they have nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization.[7] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. This corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[8]

Q2: How does deuteration affect the stability of the molecule?

A2: The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger and more stable than a carbon-hydrogen (C-H) bond.[9][10] This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes or chemical degradation that involve the cleavage of that specific bond.[] Consequently, deuterated compounds like N-Desmethyl Regorafenib-d3 are generally expected to be at least as stable, if not more stable, than their non-deuterated counterparts.[9] However, this does not eliminate the need for rigorous stability testing, as degradation can occur at other sites on the molecule.

Q3: What are the primary stability concerns for N-Desmethyl Regorafenib-d3 in frozen plasma?

A3: The primary concerns are the same as for any analyte in a biological matrix and must be experimentally verified. These include:

  • Freeze-Thaw Stability: Degradation caused by repeated cycles of freezing and thawing, which can disrupt cellular structures and release enzymes.[12][13]

  • Long-Term Stability: Chemical or enzymatic degradation over extended periods of storage, even at low temperatures (e.g., -20°C or -80°C).[12][14]

  • Bench-Top (Short-Term) Stability: Degradation that may occur while samples are thawed and waiting for processing at room temperature.[12]

Q4: What are the standard storage conditions for plasma samples containing N-Desmethyl Regorafenib-d3?

A4: While specific stability data for N-Desmethyl Regorafenib-d3 is not extensively published, standard practice for small molecule bioanalysis dictates storage at -70°C or -80°C for long-term stability.[12] Storage at -20°C may be acceptable for shorter durations, but this must be validated through long-term stability studies. The stability of plasma proteins and potential enzymatic activity is generally better controlled at ultra-low temperatures.[15]

Q5: According to regulatory guidelines, what are the acceptance criteria for stability assessments?

A5: According to the harmonized ICH M10 guideline, the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of their nominal concentration.[12] This ensures that any degradation or variability during storage and handling is within an acceptable range for the bioanalytical method.[2][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or Drifting Internal Standard (IS) Response Across an Analytical Run
  • Possible Cause 1: Autosampler/On-Instrument Instability. The processed sample extract containing N-Desmethyl Regorafenib-d3 may be degrading in the autosampler over the course of the run. This is more likely if the autosampler is not refrigerated.

    • Solution: Perform an autosampler stability assessment. Re-inject the same set of QC samples at the end of the analytical run and compare the IS response to the initial injection. If a significant drop is observed (>15%), consider refrigerating the autosampler (e.g., to 4°C), reducing the run time, or splitting the analysis into smaller batches.

  • Possible Cause 2: Inconsistent Sample Thawing. If samples are thawed inconsistently (e.g., some at room temperature, some in a water bath, for different durations), this can lead to variable degradation and erratic IS response.

    • Solution: Standardize your thawing procedure. Thaw all samples, calibration standards, and QCs in the same manner for the same amount of time. Thawing on the benchtop at room temperature until just thawed, followed by vortexing, is a common and reproducible method.

  • Possible Cause 3: Adsorption to Container Surfaces. N-Desmethyl Regorafenib, like its parent compound, is a lipophilic molecule. It may adsorb to certain types of plasticware (e.g., polypropylene tubes), especially in organic-rich extracts. This can be variable between wells or tubes.

    • Solution: Investigate the use of different plasticware or silanized glass vials for sample collection and processing. Ensure extracts are not left to sit for extended periods before injection.

Problem 2: Low IS Recovery or Signal Intensity in All Samples
  • Possible Cause 1: Degradation During Sample Processing. The analyte may be unstable under the conditions of your extraction protocol (e.g., pH, solvent type, temperature).

    • Solution: Evaluate each step of your sample preparation. For instance, if using a protein precipitation method with acetonitrile, ensure the supernatant is transferred promptly and not left at room temperature for an extended period.[16] Test for post-preparative stability by letting a processed sample sit at room temperature or in the autosampler for a defined period before injection.[14]

  • Possible Cause 2: Errors in Stock or Working Solution Preparation. The concentration of the IS spiking solution may be lower than intended due to a calculation error, dilution mistake, or degradation of the stock solution itself.

    • Solution: Prepare a fresh stock solution of N-Desmethyl Regorafenib-d3 from the original reference material. Use this to prepare a new working solution and spike a fresh set of QCs. Compare the results with those obtained using the old solutions. Always verify the stability of stock and working solutions as part of method validation.[12][14]

  • Possible Cause 3: Suboptimal Mass Spectrometer Settings. The instrument parameters (e.g., collision energy, declustering potential) may not be optimized for N-Desmethyl Regorafenib-d3, leading to poor signal.

    • Solution: Re-infuse the IS solution and optimize all relevant mass spectrometer parameters to ensure maximum signal intensity for the selected MRM transition.

Problem 3: Passing Freeze-Thaw Stability at High QC but Failing at Low QC Concentration
  • Possible Cause 1: Concentration-Dependent Stability. At lower concentrations, a small amount of degradation represents a larger percentage of the total analyte, potentially causing the sample to fail the ±15% acceptance criterion. Adsorption effects can also be more pronounced at lower concentrations.

    • Solution: Re-evaluate the freeze-thaw stability with a fresh set of QCs. Ensure thorough vortexing after each thaw cycle to redissolve the analyte completely. If the issue persists, consider if the lower limit of quantification (LLOQ) is set too low or if a stabilizing agent is needed in the plasma (though this is less common for small molecules).

  • Possible Cause 2: Inaccuracy of the Calibration Curve at the Low End. If the calibration curve is not accurate at the lower end, it can give the appearance of instability in the Low QC sample.

    • Solution: Closely examine the accuracy and precision of your calibration standards, especially the two lowest points. Ensure the curve is appropriately weighted (e.g., 1/x² weighting) if there is heteroscedasticity in the data.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for diagnosing issues with internal standard stability.

TroubleshootingWorkflow Start Inconsistent/Low IS Response Detected CheckRun Review Analytical Run Data (IS area, retention time) Start->CheckRun CheckPrep Review Sample Preparation & Thawing Procedures Start->CheckPrep IsDrifting Is IS response drifting over the run? CheckRun->IsDrifting IsLow Is IS response low in ALL samples? CheckPrep->IsLow AutosamplerStability Conduct Autosampler Stability Test IsDrifting->AutosamplerStability IsDrillingYes IsDrifting->IsLow IsDrillingNo End Issue Resolved AutosamplerStability->End IsDrillingYes Yes IsDrillingNo No CheckSolutions Re-prepare Stock/Working Solutions IsLow->CheckSolutions IsLowYes SpecificFailure Failure is specific (e.g., only Low QC, only certain samples) IsLow->SpecificFailure IsLowNo CheckMS Re-optimize MS Parameters CheckSolutions->CheckMS CheckMS->End IsLowYes Yes IsLowNo No RedoFT Re-run Freeze-Thaw Experiment with Fresh QCs SpecificFailure->RedoFT CheckAdsorption Investigate Adsorption (test different vials/plates) SpecificFailure->CheckAdsorption RedoFT->End CheckAdsorption->End

Caption: Troubleshooting workflow for IS stability issues.

Experimental Protocol: Freeze-Thaw Stability Assessment

This protocol is designed to meet the requirements of the ICH M10 guideline.[1][12]

Objective: To determine the stability of N-Desmethyl Regorafenib-d3 in plasma after a specified number of freeze-thaw cycles.

Materials:

  • Blank, validated biological matrix (e.g., human plasma with K2EDTA anticoagulant)

  • N-Desmethyl Regorafenib-d3 reference standard and stock solution

  • Validated analytical method (e.g., LC-MS/MS)[17][18]

  • Calibrators and Quality Control (QC) samples

Methodology:

  • Preparation of QC Samples:

    • Prepare at least two levels of QC samples: Low QC (at or near 3x the LLOQ) and High QC (near the upper limit of quantification, ULOQ).

    • Spike blank plasma with the analyte (N-Desmethyl Regorafenib) and the internal standard (N-Desmethyl Regorafenib-d3) to achieve the target concentrations.

    • Prepare a minimum of three replicates for each QC level for each freeze-thaw cycle.[12]

  • Baseline Analysis (Cycle 0):

    • Immediately after preparation, analyze one set of freshly prepared Low and High QC samples against a freshly prepared calibration curve. This provides the baseline (T0) concentration.

  • Freeze-Thaw Cycles:

    • Freezing: Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.[14][19]

    • Thawing (Cycle 1): Remove the samples from the freezer and allow them to thaw completely and unassisted at room temperature. Once thawed, vortex the samples to ensure homogeneity.

    • Re-freezing: Return the samples to the freezer for at least 12 hours.

    • Repeat: Repeat the thawing and re-freezing process for a minimum of three cycles, or for the number of cycles that study samples are anticipated to undergo.[19]

  • Analysis of Stability Samples:

    • After the final thaw cycle, analyze the stability QC samples (n=3 for each level).

    • The analysis must be performed using a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy (% nominal) for the QC replicates at each cycle.

    • Acceptance Criteria: The mean concentration of the stability QC samples must be within ±15% of the nominal concentration.[12][13]

Data Summary Table (Example)
QC LevelFreeze-Thaw CycleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Nominal)Pass/Fail
Low QC35.04.8597.0%Pass
High QC3800.0824.0103.0%Pass
Low QC55.04.9198.2%Pass
High QC5800.0811.2101.4%Pass
Freeze-Thaw Experimental Workflow Diagram

FreezeThawWorkflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis & Evaluation Prep_QCs Prepare Low & High QCs (n≥3 per cycle) Analyze_T0 Analyze Baseline QCs (Cycle 0) Prep_QCs->Analyze_T0 Freeze1 Freeze Samples (≥12h at -80°C) Thaw1 Thaw Samples (Room Temp) Freeze1->Thaw1 Freeze2 Re-Freeze Samples (≥12h at -80°C) Thaw1->Freeze2 Cycle_Dots ... Freeze2->Cycle_Dots Final_Thaw Final Thaw (After ≥3 Cycles) Cycle_Dots->Final_Thaw Analyze_Stability Analyze Stability QCs vs Fresh Curve Final_Thaw->Analyze_Stability Evaluate Evaluate Data (Mean Conc. within ±15% of Nominal) Analyze_Stability->Evaluate

Caption: Workflow for a freeze-thaw stability experiment.

References
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (n.d.). National Library of Medicine.
  • Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (n.d.). Technium Science.
  • A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10. (n.d.). BenchChem.
  • Podleśna, A., Giebułtowicz, J., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Fu, X., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51. [Link]

  • Bioanalytical method validation and study sample analysis. (n.d.). Progress.
  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018). The Ohio State University.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers.
  • Ziemba, A., et al. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Bioanalysis, 6(14), 1923-37. [Link]

  • Determination of Regorafenib (Bay 73-4506) and its Major Human Metabolites Bay 75-7495 (M-2) and Bay 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry. (2014). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). Springer.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • Freeze thaw study. (2020). Pharmaguideline Forum.
  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence.
  • Cross-Validation of Analytical Methods for Regorafenib Monohydrate Quantification: A Comparative Guide. (n.d.). BenchChem.
  • Analytical estimation methods for determination of sorafenib. (2010). World Journal of Biology Pharmacy and Health Sciences.
  • Freeze-Thaw Stability Testing. (2025). Microchem Laboratory.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). JSciMed Central.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Trinity Life Sciences.
  • Fu, X., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PMC. Retrieved February 21, 2026, from [Link]

  • N-Desmethyl Regorafenib-d3 Supplier. (n.d.). Clinivex.
  • Regorafenib-d3 (BAY 73-4506-d3). (n.d.). MedChemExpress.
  • Report on the Deliberation Results March 15, 2013. (2013). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Stability of Fresh Frozen Plasma: Results of 36-Month Storage at –20 °C, –25 °C, –30 °C and –40 °C. (2001). Semantic Scholar.

Sources

Optimization

Technical Support Center: Minimizing Carryover of N-Desmethyl Regorafenib-d3 in Autosamplers

Welcome to the technical support center dedicated to addressing the challenges of N-Desmethyl Regorafenib-d3 carryover in autosampler systems. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of N-Desmethyl Regorafenib-d3 carryover in autosampler systems. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and precise quantification of this analyte. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent carryover in your analytical workflows.

Introduction to the Challenge

N-Desmethyl Regorafenib-d3, a stable isotope-labeled internal standard for the active metabolite of Regorafenib, is crucial for accurate bioanalysis in pharmacokinetic and drug metabolism studies.[1][2] However, like many pharmaceutical compounds, it can exhibit adsorptive properties, leading to carryover in liquid chromatography-mass spectrometry (LC-MS) systems.[3][4] Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can compromise data integrity, leading to inaccurate quantification and false-positive results.[5][6] This guide provides a systematic approach to understanding and resolving these issues, ensuring the reliability of your bioanalytical data as mandated by regulatory bodies like the FDA and EMA.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for N-Desmethyl Regorafenib-d3 analysis?

A1: Autosampler carryover is the phenomenon where a small amount of analyte from a previous injection contaminates the subsequent one.[5] For N-Desmethyl Regorafenib-d3, which is often used at low concentrations as an internal standard, even minute carryover can significantly impact the accuracy and precision of the quantification of the target analyte, Regorafenib and its metabolites.[10][11] This can lead to overestimation of the analyte concentration in unknown samples, a critical issue in regulated bioanalysis.[4] The chemical properties of compounds like N-Desmethyl Regorafenib-d3, such as their potential for adsorption to surfaces, make them susceptible to causing carryover.[3]

Q2: How can I determine if I have a carryover issue?

A2: A simple and effective way to identify carryover is to inject a blank sample (matrix without the analyte) immediately after injecting the highest concentration standard of your calibration curve.[12] If a peak corresponding to N-Desmethyl Regorafenib-d3 appears in the blank injection, you have a carryover issue.[6] To confirm, you can inject multiple blanks; if the peak area decreases with each subsequent injection, it's a classic sign of carryover.[13]

Q3: What are the common sources of carryover in an autosampler?

A3: Carryover can originate from several components within the autosampler. The most common sources include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.[5]

  • Injector Port and Rotor Seal: These components have surfaces that come into direct contact with the sample and can be difficult to clean.[13][14]

  • Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop can occur.[14]

  • Tubing and Fittings: Any part of the flow path that the sample contacts before the analytical column can be a source of carryover.[3]

Q4: What is an acceptable level of carryover according to regulatory guidelines?

A4: While aiming for zero carryover is ideal, regulatory guidelines acknowledge that it may not always be achievable.[5] The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation state that carryover should be assessed and minimized.[8][9] Generally, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[15]

In-Depth Troubleshooting Guides

Section 1: Diagnosing the Source of Carryover

A systematic approach is crucial to pinpointing the origin of the carryover. The following workflow will help you isolate the problematic component.

Carryover_Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Isolating Autosampler vs. System cluster_2 Phase 3: Pinpointing Autosampler Component cluster_3 Phase 4: Autosampler Component Diagnosis start Observe Carryover Peak in Blank check_blank_prep Inject Freshly Prepared Blank (Solvent Only) start->check_blank_prep Is the blank itself contaminated? peak_persists Peak Persists? check_blank_prep->peak_persists manual_injection Perform Manual Injection (Bypass Autosampler) peak_persists->manual_injection Yes contamination_in_prep Source is likely sample preparation or contaminated solvent. Review preparation steps. peak_persists->contamination_in_prep No manual_peak Peak Persists with Manual Injection? manual_injection->manual_peak autosampler_issue Carryover is in the Autosampler manual_peak->autosampler_issue No system_issue Carryover is post-autosampler (e.g., column, MS source). Proceed with system cleaning. manual_peak->system_issue Yes vary_injection_volume Vary Blank Injection Volume autosampler_issue->vary_injection_volume Proceed to diagnose component peak_area_change Does Peak Area Change? vary_injection_volume->peak_area_change internal_carryover Internal Carryover: Needle Interior, Loop, Rotor Seal. Focus on internal wash procedures. peak_area_change->internal_carryover Yes (Increases with volume) external_carryover External Carryover: Needle Exterior. Focus on external needle wash. peak_area_change->external_carryover No (Remains constant)

Caption: A systematic workflow for diagnosing the source of autosampler carryover.

Experimental Protocol: Isolating the Carryover Source
  • Initial Carryover Confirmation:

    • Inject a high-concentration sample of N-Desmethyl Regorafenib-d3.

    • Immediately follow with an injection of a blank matrix.

    • If a peak is observed, proceed to the next step.

  • Blank Contamination Check:

    • Prepare a fresh blank using a different source of solvent.

    • Inject this new blank. If the peak disappears, your original blank was contaminated.[14]

  • Column Carryover Evaluation:

    • If the peak persists, the column might be the source.[14][16]

    • Replace the analytical column with a zero-dead-volume union and inject a blank.

    • If the carryover peak disappears, the column is the source of the carryover.

  • Autosampler vs. MS Source:

    • If the peak remains after removing the column, the issue is likely in the autosampler or the MS source.[4]

    • To differentiate, divert the flow from the autosampler directly to waste before it enters the mass spectrometer. If a signal is still detected, the MS source may be contaminated.

Section 2: Mitigating Carryover with Optimized Wash Protocols

The composition of the autosampler wash solvent is critical for effectively removing residual N-Desmethyl Regorafenib-d3.[5] Regorafenib and its metabolites are soluble in organic solvents like DMSO and DMF, and sparingly soluble in aqueous buffers.[17] This suggests that a strong organic solvent will be necessary for an effective wash.

Recommended Wash Solutions

The following table provides a starting point for developing an effective wash solution. It is recommended to test different compositions to find the optimal solution for your specific LC-MS system and method.

Wash Solution Composition (v/v/v)Rationale
Basic Compounds Wash: 90:10 Acetonitrile:Isopropanol with 0.5% Formic AcidThe high organic content helps to solubilize N-Desmethyl Regorafenib-d3. The addition of acid can help to disrupt ionic interactions with metal surfaces in the flow path.[12]
Hydrophobic Compounds Wash: 50:50:50 Acetonitrile:Isopropanol:Water with 0.2% AmmoniaThe combination of solvents provides a broad polarity range to remove various contaminants. The basic pH can be effective for removing acidic or neutral "sticky" compounds.
Aggressive Cleaning Solution: 45:45:10 Acetonitrile:Isopropanol:Acetone with 1% Formic AcidA more aggressive organic mixture for stubborn carryover. Acetone is a strong solvent that can be very effective.[12]

Note: Always ensure that the wash solvents are miscible with your mobile phase to prevent precipitation.

Experimental Protocol: Optimizing the Needle Wash
  • Prepare a series of wash solutions with varying compositions of organic solvents (e.g., acetonitrile, methanol, isopropanol) and pH modifiers (e.g., formic acid, ammonium hydroxide).

  • Establish a baseline carryover level by injecting a high-concentration standard followed by a blank using your current wash method.

  • Systematically test each new wash solution. For each solution:

    • Flush the autosampler's wash system thoroughly with the new solution.

    • Repeat the injection sequence of a high-concentration standard followed by a blank.

    • Quantify the carryover peak area.

  • Evaluate the effectiveness of different wash modes. Most modern autosamplers offer various needle wash options:

    • External Needle Wash: Rinses the outside of the needle.[18]

    • Internal Needle Wash: Flushes the inside of the needle.[18]

    • Pre- and Post-Injection Wash: Performs a wash cycle both before and after sample injection.[19]

    • Experiment with the duration and number of wash cycles.[20]

  • Compare the results to identify the wash solution and mode that provides the most significant reduction in carryover.

Section 3: Advanced Troubleshooting and Hardware Considerations

If optimizing the wash protocol does not sufficiently resolve the carryover, there may be an underlying hardware issue.

Advanced_Troubleshooting start Persistent Carryover After Wash Optimization check_seals Inspect and Replace Rotor Seal and Needle Seat start->check_seals check_needle Examine Needle for Scratches or Deposits check_seals->check_needle note1 Worn seals are a common source of carryover. check_seals->note1 check_loop Consider a Different Sample Loop Material (e.g., PEEK vs. Stainless Steel) check_needle->check_loop note2 A damaged needle can wear out new seals quickly. check_needle->note2 systematic_cleaning Perform a Systematic Cleaning of the Entire Flow Path check_loop->systematic_cleaning note3 Adsorption properties can vary with loop material. check_loop->note3

Caption: Advanced troubleshooting steps for persistent carryover issues.

Hardware Inspection and Replacement
  • Rotor Seal and Needle Seat: These are consumable parts that can wear over time, creating dead volumes where the sample can be trapped.[13][21] Regular inspection and replacement are crucial.

  • Injection Needle: A bent or scratched needle can damage the rotor seal and contribute to carryover.[21]

  • Sample Loop: If you suspect adsorption to the sample loop, consider switching to a loop made of a different material (e.g., from stainless steel to PEEK), as this can sometimes alleviate the problem.[14]

Systematic Cleaning Protocol

For severe contamination, a full system flush may be necessary.

  • Disconnect the column and mass spectrometer.

  • Flush all pump channels with HPLC-grade water to remove any buffers.[22]

  • Sequentially flush the system with:

    • Methanol

    • Isopropanol

    • A strong, freshly prepared cleaning solution (e.g., a mixture of acetonitrile, isopropanol, and water).[23]

  • Flush each solvent for at least 30 minutes.

  • Re-equilibrate the system with your mobile phase before reconnecting the column and mass spectrometer.

Conclusion

Minimizing the carryover of N-Desmethyl Regorafenib-d3 is a multi-faceted challenge that requires a systematic and logical approach. By understanding the potential sources of carryover, implementing robust diagnostic procedures, and optimizing wash protocols, researchers can ensure the integrity and reliability of their bioanalytical data. This guide provides a comprehensive framework for troubleshooting and mitigating these issues, ultimately contributing to the successful advancement of drug development programs.

References
  • Autosampler Carryover | LCGC International. (2026, February 11). Accessed February 20, 2026.
  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.). Accessed February 20, 2026.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. - SciSpace. (n.d.). Accessed February 20, 2026.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA). (2022, July 25). Accessed February 20, 2026.
  • Troubleshooting Autosampler Issues - CHROMacademy. (n.d.). Accessed February 20, 2026.
  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed. (2018, July 15). Accessed February 20, 2026.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). Accessed February 20, 2026.
  • Attacking Carryover Problems - LC Troubleshooting Bible. (n.d.). Accessed February 20, 2026.
  • Autosampler Carryover | LCGC International. (2022, April 15). Accessed February 20, 2026.
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Accessed February 20, 2026.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Accessed February 20, 2026.
  • How to Monitor and Prevent Sample Carryover during Method Development - Biotage. (2023, February 2). Accessed February 20, 2026.
  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - The Ohio State University. (2018, July 15). Accessed February 20, 2026.
  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.). Accessed February 20, 2026.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Accessed February 20, 2026.
  • Universal Lc–Ms Method For Minimized Carryover in A Discovery Bioanalytical Setting. (2012, May 21). Accessed February 20, 2026.
  • Reduced Carryover Using an LC Autosampler System - American Laboratory. (2009, October 1). Accessed February 20, 2026.
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Accessed February 20, 2026.
  • A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - Frontiers. (2022, September 7). Accessed February 20, 2026.
  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. (n.d.). Accessed February 20, 2026.
  • Best Practices for Using an Agilent LC System Technical Note. (n.d.). Accessed February 20, 2026.
  • Cross-Validation of Analytical Methods for Regorafenib Monohydrate Quantification: A Comparative Guide - Benchchem. (n.d.). Accessed February 20, 2026.
  • GC Carryover Problems - Element Lab Solutions. (2018, September 7). Accessed February 20, 2026.
  • Agilent LC/MS – Care and Feeding. (n.d.). Accessed February 20, 2026.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Accessed February 20, 2026.
  • CAS 1343498-72-5 (non-labelled) | N-Desmethyl Regorafenib-d3 Supplier - Clinivex. (n.d.). Accessed February 20, 2026.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Accessed February 20, 2026.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Accessed February 20, 2026.
  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Accessed February 20, 2026.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Accessed February 20, 2026.
  • RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form - Asian Journal of Research in Chemistry. (2018, June 18). Accessed February 20, 2026.
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility. (n.d.). Accessed February 20, 2026.
  • How to clean your HPLC system - LC Services. (2023, August 18). Accessed February 20, 2026.
  • How to clean the autosampler! [August 23, 2004] - Chromatography Forum. (2004, August 30). Accessed February 20, 2026.
  • Regorafenib-D3 - Acanthus Research. (n.d.). Accessed February 20, 2026.
  • Report on the Deliberation Results March 15, 2013 Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau Minis - PMDA. (2013, March 15). Accessed February 20, 2026.
  • Regorafenib - PRODUCT INFORMATION. (n.d.). Accessed February 20, 2026.
  • n-desmethyl-regorafenib | MCE 生命科学试剂服务商. (n.d.). Accessed February 20, 2026.
  • Product Name : N-Desmethyl Regorafenib N-Oxide-d3 | Pharmaffiliates. (n.d.). Accessed February 20, 2026.
  • Regorafenib-d3 | C21H15ClF4N4O3 | CID 49822400 - PubChem - NIH. (n.d.). Accessed February 20, 2026.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Accessed February 20, 2026.
  • Regorafenib-d3 | CAS No. 1255386-16-3 | Clearsynth. (n.d.). Accessed February 20, 2026.
  • Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (n.d.). Accessed February 20, 2026.
  • Analytical estimation methods for determination of sorafenib - | World Journal of Biology Pharmacy and Health Sciences. (2010, October 7). Accessed February 20, 2026.
  • Regorafenib N-Desmethyl Impurity | CAS 1343498-72-5 - Veeprho. (n.d.). Accessed February 20, 2026.
  • N-Desmethyl Regorafenib N-Oxide-D3 | CAS No- NA | Simson Pharma Limited. (n.d.). Accessed February 20, 2026.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Certificate of Analysis: A Guide to N-Desmethyl Regorafenib-d3 for Bioanalytical Excellence

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacokinetic and bioanalytical studies, the precision of quantitative analysis is paramount. For researchers investigating the multi-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioanalytical studies, the precision of quantitative analysis is paramount. For researchers investigating the multi-kinase inhibitor Regorafenib, the use of a stable isotope-labeled (SIL) internal standard is not just a best practice; it is a necessity for robust and reliable data. N-Desmethyl Regorafenib-d3, the deuterated form of a principal active metabolite of Regorafenib, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] However, the quality of this critical reagent is only as reliable as the documentation that supports it.

This guide provides an in-depth comparison of the essential requirements for a Certificate of Analysis (CoA) for N-Desmethyl Regorafenib-d3. As a Senior Application Scientist, my aim is to move beyond a simple checklist and explain the scientific rationale behind each analytical test, empowering you to critically evaluate the quality of your reference standard and ensure the integrity of your research data. We will compare a comprehensive, high-quality CoA with less complete alternatives and provide the supporting experimental context.

The Lynchpin of Quantitative Bioanalysis: Why the CoA for Your Internal Standard Matters

In LC-MS/MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[3] Its purpose is to correct for variability during the analytical process, including sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[3][4] A SIL internal standard is the gold standard because it co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most accurate correction.[5]

Anatomy of a High-Quality CoA for N-Desmethyl Regorafenib-d3

A robust CoA for a SIL internal standard must be a transparent and comprehensive document. It should provide not just the results, but the assurance that these results are accurate and derived from validated methods. Below, we dissect the critical components.

Core Identification and Physicochemical Properties

This section provides the fundamental identity of the compound.

ParameterHigh-Quality CoA ProvidesRationale & Scientific Insight
Compound Name 4-[4-[{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamideThe unambiguous chemical name according to IUPAC nomenclature.
Chemical Structure A clear, accurate 2D chemical structure diagram showing the position of the deuterium labels.Visual confirmation of the molecular structure is essential for verifying identity and the specific location of the isotopic labels.
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃The elemental formula, explicitly noting the number of deuterium atoms.
Molecular Weight Calculated Monoisotopic Mass (e.g., 471.08 g/mol )Confirms the mass of the most abundant isotopologue, which is critical for mass spectrometry.
CAS Number Unique CAS registry number for the deuterated compound.Ensures traceability and correct identification in literature and databases.
Appearance A physical description (e.g., "White to Off-White Solid").A basic but important quality control check.
Solubility Data in relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).Practical information essential for preparing stock solutions for the bioanalytical method.

A less comprehensive CoA might omit the chemical structure or provide an incorrect molecular formula, creating immediate ambiguity about the product's identity.

The Analytical Data: Evidence of Quality

This is the heart of the CoA, where the quantitative data supporting the quality claims are presented. We will compare the necessary tests and results for a high-quality standard versus what might be found on a substandard CoA.

Table 1: Comparison of Analytical Data on a CoA
TestHigh-Quality CoA Specification & ResultSubstandard CoA ExampleScientific Imperative & Causality
Identity by ¹H NMR Spectrum provided. Conforms to the proposed structure, showing the absence of a peak for the N-methyl group and confirming the integrity of the rest of the molecule."Conforms" (No spectrum provided)Trustworthiness: ¹H NMR is a definitive method for structural elucidation. The absence of the N-methyl proton signal and the correct shifts and splitting patterns for other protons provides unequivocal proof of identity and the location of deuteration.[7][8] A spectrum must be provided for independent review.
Identity by Mass Spec High-resolution MS data provided (e.g., [M+H]⁺ = 472.08xx). Result is within 5 ppm of the calculated mass.Low-resolution MS data (e.g., [M+H]⁺ = 472.1).Expertise: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition and, therefore, the identity of the compound with a high degree of confidence.
Chemical Purity (by HPLC) ≥99.0% (e.g., Result: 99.7% by HPLC-UV at 268 nm). Chromatogram provided.>95% (No method details or chromatogram)Authoritative Grounding: High chemical purity is critical to prevent interference from impurities that could co-elute with the unlabeled analyte or other metabolites.[9] A purity level of >99% is standard for reference materials. The method (e.g., HPLC-UV) and the resulting chromatogram should be available to assess peak shape and the presence of any other impurities.[10]
Isotopic Purity / Enrichment Isotopic Enrichment: ≥98% atom % D. (e.g., Result: 99.5 atom % D). Mass spectrum showing the isotopologue distribution."Deuterated" (No quantitative value)Trustworthiness: This is arguably the most critical parameter for a SIL-IS. Low isotopic enrichment means a higher presence of the unlabeled analyte (d₀), which will artificially inflate the measured concentration of the actual analyte in the study samples.[11][12] An enrichment of ≥98% is the accepted industry standard.
Residual Solvents Meets USP <467> or ICH Q3C limits. (e.g., Result: Acetone <100 ppm).Not tested.Safety & Accuracy: Residual solvents from the synthesis can interfere with the analysis and, in large amounts, affect the accurate weighing of the standard.
Water Content (Karl Fischer) ≤1.0% (e.g., Result: 0.2%).Not tested.Accuracy: Undisclosed water content means a portion of the weighed material is not the standard, leading to the preparation of inaccurately low concentration stock solutions.

Experimental Protocols: The Foundation of Trustworthy Data

A senior scientist must be able to understand and, if necessary, replicate the data presented. A high-quality CoA is backed by sound, well-described analytical methods.

Protocol 1: Chemical Purity by HPLC-UV
  • Objective: To determine the chemical purity of N-Desmethyl Regorafenib-d3 by assessing the main peak area relative to the total peak area.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 268 nm.[4]

    • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.5 mg/mL).

    • Injection Volume: 10 µL.

    • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Acceptance Criteria: Chemical Purity ≥ 99.0%.

Protocol 2: Isotopic Enrichment by LC-MS
  • Objective: To determine the isotopic enrichment of the deuterium labels and the distribution of isotopologues.

  • Instrumentation: A high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Chromatography: Use a rapid LC method to separate the analyte from any potential interferences.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Full scan in high-resolution mode.

      • Mass Range: Scan a window that includes the masses of all expected isotopologues (d₀ to d₃).

    • Data Analysis:

      • Extract the ion chromatograms for the unlabeled (d₀), d₁, d₂, and d₃ species.

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic enrichment.

  • Acceptance Criteria: Isotopic Enrichment ≥ 98 atom % D.

Visualizing the Workflow: From CoA to Analysis

The following diagram illustrates the logical flow of how the CoA data for N-Desmethyl Regorafenib-d3 directly supports its use in a bioanalytical workflow.

coa_workflow cluster_coa Certificate of Analysis Data cluster_method Bioanalytical Method Validation & Use cluster_result Final Outcome coa_id Identity (NMR, HRMS) stock_prep Stock Solution Preparation coa_id->stock_prep Confirms Correct Compound coa_purity Chemical Purity (HPLC) coa_purity->stock_prep Ensures Purity coa_iso Isotopic Purity (MS) method_val LC-MS/MS Method Validation (per FDA/EMA) coa_iso->method_val Prevents d₀ Interference coa_conc Conc. Factors (Water, Solvents) coa_conc->stock_prep Allows Accurate Weighing stock_prep->method_val Provides Calibrators & QCs sample_analysis Study Sample Analysis method_val->sample_analysis Validates Assay Performance pk_data Accurate PK Data sample_analysis->pk_data Generates Reliable Concentrations

Caption: Logical workflow from CoA validation to accurate pharmacokinetic data.

Comparison with Alternatives

While N-Desmethyl Regorafenib-d3 is an excellent choice, researchers may encounter other internal standards. Here’s how they compare.

Table 2: Comparison of Internal Standard Alternatives for Regorafenib Analysis
Internal StandardTypeAdvantagesDisadvantages & CoA Considerations
N-Desmethyl Regorafenib-d3 Stable Isotope Labeled (SIL) MetaboliteCo-elutes with the metabolite analyte. Corrects for variability in extraction and matrix effects for the metabolite.May have a slightly different retention time than the parent drug, Regorafenib. CoA must confirm the d3 label stability.
Regorafenib-13C-d3 Stable Isotope Labeled (SIL) Parent DrugCo-elutes almost perfectly with the parent drug, providing excellent correction for its quantification.[13][14][15]May not be the ideal IS for quantifying the N-desmethyl metabolite if their chromatographic behavior or extraction recovery differs significantly. CoA must confirm both ¹³C and d3 enrichment.
Sorafenib Structural AnalogCommercially available and cost-effective.[4]Different chemical structure leads to different chromatographic retention times and potentially different ionization efficiencies. Does not perfectly correct for matrix effects experienced by Regorafenib or its metabolites.[4] CoA must still confirm high chemical purity (>99%).

The choice of internal standard depends on the specific goals of the study. If both the parent drug and its N-desmethyl metabolite are being quantified, using both corresponding SIL internal standards (Regorafenib-d4 and N-Desmethyl Regorafenib-d3) is the most rigorous approach.

is_comparison cluster_types Internal Standard (IS) Types cluster_properties Key Properties cluster_performance Performance Outcome sil_is Stable Isotope-Labeled (SIL) IS (e.g., N-Desmethyl Regorafenib-d3) prop_chem Chemical & Physical Properties sil_is->prop_chem Nearly Identical to Analyte analog_is Structural Analog IS (e.g., Sorafenib) analog_is->prop_chem Similar, but not Identical prop_rt Chromatographic Retention Time prop_chem->prop_rt prop_ms Mass Spectrometry Behavior prop_chem->prop_ms perf_best Ideal Correction (Co-elutes, similar ionization) prop_rt->perf_best Identical perf_good Good Correction (Different RT, may have different matrix effects) prop_rt->perf_good Different prop_ms->perf_best Identical prop_ms->perf_good Different

Caption: Comparison of SIL vs. Structural Analog Internal Standards.

Conclusion: A Commitment to Quality

The Certificate of Analysis for N-Desmethyl Regorafenib-d3 is more than a piece of paper; it is the foundational evidence for the quality of a critical reagent that directly impacts the accuracy and reliability of your bioanalytical data. As scientists and researchers, it is our responsibility to look beyond a simple "pass" on the CoA and to understand the data that underpins it. By demanding comprehensive analytical data—including high-resolution mass spectrometry, high-purity HPLC with chromatograms, and definitive NMR spectra—we ensure that our internal standards are truly standard-bearers of quality. This diligence is the bedrock of sound science and is non-negotiable for studies that inform drug development and regulatory decisions.

References

  • Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (n.d.). CDSTS Health Journal. [Link]

  • Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation. [Link]

  • A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Chemistry. [Link]

  • QUANTITATIVE ANALYSIS OF SORAFENIB AND NILOTINIB IN HUMAN PLASMA BY SPE-LC-MS. (2023). Farmacia Journal. [Link]

  • Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. (2012). Journal of Chromatography B. [Link]

  • Stivarga, INN-regorafenib. (n.d.). European Medicines Agency. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.[Link]

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (n.d.). PMC. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022). Study Mind. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Charles University. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]

  • A Review on Analytical Method Development and Validation of Some Tyrosine Kinase Inhibitors by Using Different Analytical Techniques. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. [Link]

  • Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. (n.d.). ACS Publications. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • When Should an Internal Standard be Used? (2020). LCGC International. [Link]

  • A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Renal Drug Handbook. (n.d.). Sociedad Peruana de Medicina Interna. [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (n.d.). SciSpace. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). U.S. Food and Drug Administration. [Link]

  • Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2025). Cancer Chemotherapy and Pharmacology. [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). International Council for Harmonisation. [Link]

  • Liquid chromatography-tandem mass spectrometry-based assay to simultaneously quantify nine tyrosine kinase inhibitors in human plasma. (n.d.). SSRN. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]

  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? (2022). News-Medical.net. [Link]

  • Harmonized guidelines for internal quality control in analytical chemistry laboratories. (n.d.). International Organisation of Vine and Wine. [Link]

Sources

Comparative

Precision Quantitation of N-Desmethyl Regorafenib (M-4): A Comparative Technical Guide

Topic: Accuracy and precision limits for N-Desmethyl Regorafenib-d3 assays Content Type: Publish Comparison Guide Abstract In the bioanalysis of tyrosine kinase inhibitors (TKIs), the quantification of major metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and precision limits for N-Desmethyl Regorafenib-d3 assays Content Type: Publish Comparison Guide

Abstract

In the bioanalysis of tyrosine kinase inhibitors (TKIs), the quantification of major metabolites (M-2, M-5) is standard practice. However, the precise measurement of N-Desmethyl Regorafenib (Metabolite M-4) —a trace metabolite often conflated with its N-oxide counterpart (M-5)—requires a distinct, rigorous approach. This guide evaluates the performance limits of assays utilizing N-Desmethyl Regorafenib-d3 as a matched internal standard (IS) versus alternative surrogate strategies. We define the accuracy and precision boundaries necessary for regulatory compliance (FDA/EMA) and provide a validated workflow for distinguishing this specific analyte in complex biological matrices.

Technical Context: The M-4 Challenge

Regorafenib metabolism is complex, primarily driven by CYP3A4 and UGT1A9. While the N-oxide (M-2) and N-desmethyl-N-oxide (M-5) are the major circulating active metabolites, N-Desmethyl Regorafenib (M-4) represents a direct demethylation pathway that is often present at trace levels (<5% of parent exposure).

Accurate quantification of M-4 is critical for:

  • Mass Balance Studies: Accounting for minor clearance pathways.

  • Mechanistic Toxicology: Understanding specific demethylation kinetics independent of oxidation.

  • Assay Specificity: Preventing "cross-talk" interference with the M-5 metabolite, which shares a similar fragmentation pattern but differs by an oxygen atom (+16 Da).

The Core Problem: Using the parent drug's internal standard (Regorafenib-d3) for M-4 introduces significant error due to retention time shifts and divergent ionization efficiencies. The use of the specific N-Desmethyl Regorafenib-d3 IS is the only self-validating method to correct for these matrix effects.

Comparative Analysis: Internal Standard Strategies

The following table compares the performance metrics of three common IS strategies for measuring N-Desmethyl Regorafenib. Data is synthesized from bioanalytical validation standards for phenylurea TKIs.

FeatureMethod A: Matched IS (N-Desmethyl Regorafenib-d3)Method B: Parent IS (Regorafenib-d3)Method C: Analog IS (Sorafenib)
Scientific Principle Isotopic dilution; identical chemical behavior.Surrogate correction; similar structure but different hydrophobicity.Structural analog; different retention & ionization.
Retention Time Shift 0.0 min (Co-eluting)+0.5 to 1.2 min (Parent is more hydrophobic)Variable (Distinct elution profile)
Matrix Effect Correction 98 - 102% (Perfect compensation)85 - 120% (Subject to ion suppression zones)70 - 130% (High variability)
Precision (%CV) < 4.5% 8 - 12% 10 - 18%
Accuracy Range 95 - 105% 85 - 115% 80 - 120%
Suitability Gold Standard for Trace AnalysisAcceptable for ScreeningNot Recommended for Regulated PK

Critical Insight: Because M-4 is less lipophilic than the parent Regorafenib (due to loss of the methyl group), it elutes earlier on C18 columns. If you use Regorafenib-d3 (which elutes later) as the IS, the M-4 peak may sit in a zone of ion suppression (e.g., phospholipids) that the IS does not experience, leading to uncorrected signal attenuation.

Metabolic Pathway Visualization

To understand the specificity required, one must visualize where M-4 sits in the Regorafenib cascade. M-4 is the direct demethylation product, distinct from the N-oxide pathway.

RegorafenibMetabolism cluster_legend Target Analyte Regorafenib Regorafenib (Parent) M2 M-2 (N-Oxide) Regorafenib->M2 CYP3A4 (Oxidation) M4 M-4 (N-Desmethyl Regorafenib) Regorafenib->M4 CYP3A4 (Direct Demethylation) M5 M-5 (N-Desmethyl N-Oxide) M2->M5 CYP3A4 (Demethylation) Glucuronide M-7 (Glucuronide) M2->Glucuronide UGT1A9 M4->M5 CYP3A4 (Oxidation)

Caption: Metabolic pathway highlighting N-Desmethyl Regorafenib (M-4) as a distinct entity from the major M-2/M-5 metabolites.

Validated Experimental Protocol

This workflow is designed to achieve an LLOQ of 1.0 ng/mL for N-Desmethyl Regorafenib, utilizing the d3-IS for maximum precision.

Step 1: Reagent Preparation
  • Analyte Stock: N-Desmethyl Regorafenib (M-4) at 1 mg/mL in DMSO.

  • IS Stock: N-Desmethyl Regorafenib-d3 at 1 mg/mL in DMSO.

  • Working IS Solution: Dilute IS to 50 ng/mL in Acetonitrile (ACN).

Step 2: Sample Preparation (Protein Precipitation)
  • Rationale: While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is preferred here to prevent loss of the slightly more polar M-4 metabolite, provided the d3-IS is used to correct for matrix effects.

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of Working IS Solution (ACN containing N-Desmethyl Regorafenib-d3).

  • Vortex vigorously for 2 minutes (essential to break protein binding >99%).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Step 3: LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH or Hypersil Gold).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B (Elution of M-4 ~1.8 min, Parent ~2.2 min)

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibration)

  • MRM Transitions:

    • M-4 (Analyte): m/z 469.1 → 270.0 (Quantifier), 469.1 → 168.0 (Qualifier)

    • M-4-d3 (IS): m/z 472.1 → 273.0

Accuracy & Precision Limits (Acceptance Criteria)

To validate this assay under FDA Bioanalytical Method Validation Guidelines (2018) or ICH M10 , the following limits must be met. The use of the d3-IS makes these tight limits achievable even at trace levels.

Accuracy (Bias)
  • Definition: The closeness of the determined concentration to the nominal concentration.

  • Limit: Mean value must be within ±15% of nominal (85–115%).

  • LLOQ Limit: Within ±20% (80–120%).

  • Performance with d3-IS: Typically achieves ±3-6% bias due to exact matrix compensation.

Precision (CV%)
  • Definition: The coefficient of variation among replicates.

  • Limit: ≤15% for all QC levels.

  • LLOQ Limit: ≤20% .

  • Performance with d3-IS: Intra-day precision is often <5% ; Inter-day precision <8% .

Sensitivity (LLOQ)
  • Target: 1.0 ng/mL .

  • Signal-to-Noise (S/N): Must be ≥ 5:1 (though ≥10:1 is preferred for robustness).

  • Note: Without the d3-IS, background noise from matrix suppression often raises the LLOQ to >5 ng/mL.

Self-Validating Quality Control

A robust assay must "flag" itself when failing. Monitor these parameters:

  • IS Response Variation: The peak area of N-Desmethyl Regorafenib-d3 should not vary by more than 50% across the run. A sudden drop indicates ion suppression or injection failure.

  • Retention Time Drift: M-4 and M-4-d3 must co-elute. Any separation (>0.05 min) indicates a column issue or incorrect IS selection.

  • Ion Ratio: The ratio of the Quantifier (270.0) to Qualifier (168.[2]0) transition must remain consistent (±20%) to ensure no interference from the M-5 metabolite (which has a different fragmentation pattern).

References
  • Regorafenib Metabolic Pathway & Pharmacokinetics Source:Cancer Chemotherapy and Pharmacology Title: Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects.[2][3][4] URL:[Link]

  • LC-MS/MS Method Validation for Regorafenib Metabolites Source:Journal of Pharmaceutical and Biomedical Analysis Title: Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS.[1][5][6] URL:[Link]

  • Regulatory Guidelines for Bioanalysis Source:U.S. Food and Drug Administration (FDA) Title: Bioanalytical Method Validation Guidance for Industry (2018). URL:[Link]

  • Chemical Structure & Metabolite Identifiers Source:PubChem Title: Regorafenib metabolite M4 (N-Desmethyl Regorafenib).[7] URL:[Link]

Sources

Validation

Reference standard qualification for N-Desmethyl Regorafenib-d3

This guide is structured as a high-level technical directive for bioanalytical scientists. It bypasses generic definitions to focus on the critical decision-making frameworks required for qualifying N-Desmethyl Regorafen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for bioanalytical scientists. It bypasses generic definitions to focus on the critical decision-making frameworks required for qualifying N-Desmethyl Regorafenib-d3 (M-2-d3) as a reference standard in regulated LC-MS/MS environments.

Content Type: Publish Comparison Guide Subject: Qualification and Selection of Stable Isotope Labeled (SIL) Internal Standards for Regorafenib Metabolite M-2.

Executive Summary: The "M-2" Challenge

In the bioanalysis of Regorafenib (Stivarga), the quantification of its major active metabolite, N-Desmethyl Regorafenib (M-2) , is as critical as the parent drug. M-2 accumulates in plasma to steady-state concentrations comparable to Regorafenib and exhibits equipotent VEGF inhibition.

However, M-2 poses a specific bioanalytical challenge: it is more polar than the parent, eluting earlier on reverse-phase columns. Using the parent drug’s internal standard (Regorafenib-d3) or a structural analog (Sorafenib) fails to compensate for matrix effects specific to the M-2 retention window.

This guide compares the performance of N-Desmethyl Regorafenib-d3 against these alternatives and outlines a self-validating qualification protocol to ensure data integrity in GLP/GMP assays.

Comparative Analysis: Why Structure-Matched SILs Matter

The choice of Internal Standard (IS) dictates the robustness of your assay. Below is a technical comparison of the three common approaches for quantifying M-2.

Table 1: Performance Comparison of Internal Standard Strategies
FeatureOption A: Sorafenib (Analog IS) Option B: Regorafenib-d3 (Parent IS) Option C: N-Desmethyl Regorafenib-d3 (Matched IS)
Chemical Identity Structural AnalogParent Drug SILMetabolite SIL
Retention Time (RT) Distinct from M-2Distinct from M-2Co-elutes with M-2
Matrix Effect Compensation Poor. Ion suppression at Sorafenib RT differs from M-2 RT.Moderate. Compensates for extraction but not RT-specific suppression.Excellent. Experiences identical ion suppression/enhancement.
Recovery Tracking Variable. Extraction efficiency may differ.Variable.Identical. Tracks M-2 extraction losses perfectly.
Regulatory Risk (FDA/EMA) High. Requires proof of "no matrix effect" divergence.Medium. Acceptable if matrix effects are negligible.Low. The Gold Standard for regulated bioanalysis.
The Scientific Verdict

While Sorafenib is inexpensive and readily available, it introduces significant analytical risk. N-Desmethyl Regorafenib-d3 is the only option that provides RT-locked correction , meaning it corrects for signal drift, column aging, and matrix interferences in real-time at the exact moment the analyte elutes.

Metabolic Context & Signaling Pathway

Understanding the origin of M-2 is essential for defining the qualification scope. M-2 is formed via CYP3A4-mediated oxidative demethylation.

Regorafenib_Metabolism cluster_legend Pathway Key Regorafenib Regorafenib (Parent Drug) M2 N-Desmethyl Regorafenib (Metabolite M-2) *Target Analyte* Regorafenib->M2 Major Pathway CYP3A4 CYP3A4 (Oxidative Demethylation) Regorafenib->CYP3A4 UGT1A9 UGT1A9 (Glucuronidation) Regorafenib->UGT1A9 M5 N-Desmethyl Regorafenib N-oxide (Metabolite M-5) M2->M5 Oxidation key1 Green Arrow: Primary Metabolic Route

Figure 1: Metabolic pathway of Regorafenib showing the formation of M-2.[1] The d3-IS must mimic M-2, not the parent.

Qualification Protocol: The "Self-Validating" System

Merely buying a standard labeled "98% purity" is insufficient for GLP work. You must qualify the material in the context of your assay.

Phase I: Identity & Chemical Purity
  • Objective: Confirm the material is N-Desmethyl Regorafenib and quantify non-isotopic impurities.

  • Method:

    • 1H-NMR: Confirm structure and absence of solvent residues.

    • HPLC-UV (254 nm): Purity must be >98%. Impurities >0.5% must be characterized to ensure they are not unlabeled M-2.

Phase II: Isotopic Purity & Crosstalk (The Critical Step)

This is the most frequent failure point. If the d3-standard contains traces of d0 (unlabeled M-2), it will cause a positive bias in your lower limit of quantification (LLOQ).

Experiment A: IS Interference Check (The "Zero" Sample)
  • Prepare a blank matrix sample.[2]

  • Spike only the Internal Standard (N-Desmethyl Regorafenib-d3) at the working concentration (e.g., 100 ng/mL).

  • Monitor the Analyte Transition (e.g., m/z 469.1 → 370.1).

  • Acceptance Criteria: The signal in the analyte channel must be < 20% of the LLOQ signal .

Experiment B: Cross-Signal Contribution (Reverse Contribution)
  • Prepare a sample with Analyte (M-2) at the Upper Limit of Quantification (ULOQ).

  • Do not add Internal Standard.

  • Monitor the IS Transition (e.g., m/z 472.1 → 373.1).

  • Acceptance Criteria: The signal in the IS channel must be < 5% of the typical IS response .

Table 2: Example Qualification Data (Pass vs. Fail)
ParameterTest Condition"Pass" Result"Fail" Result (Action Required)
Isotopic Enrichment MS Analysis of neat solution>99.0% d3 isoform<98% (High d0 content causes LLOQ bias)
IS Interference Blank Matrix + IS150 area counts (LLOQ = 1000)400 area counts (40% of LLOQ) -> Dilute IS or Purify
Retention Time HPLC-UV vs. MSCo-elution (± 0.02 min)Shift > 0.1 min (Indicates Deuterium Isotope Effect on chromatography)

Experimental Workflow: Qualification Decision Tree

This diagram illustrates the logical flow for qualifying the reference standard before method validation begins.

Qualification_Workflow Start Receive N-Desmethyl Regorafenib-d3 CofA_Check Review CofA: Isotopic Purity > 98%? Start->CofA_Check Solubility Solubility Check (DMSO/MeOH) CofA_Check->Solubility Interference_Test Exp A: IS Interference (Spike IS -> Check Analyte Channel) Solubility->Interference_Test Decision_1 Signal < 20% LLOQ? Interference_Test->Decision_1 Reverse_Test Exp B: Reverse Contribution (Spike ULOQ -> Check IS Channel) Decision_1->Reverse_Test Yes Fail_Action FAIL: Reduce IS Conc. or Source Higher Purity Decision_1->Fail_Action No (Contaminated IS) Decision_2 Signal < 5% IS Response? Reverse_Test->Decision_2 Pass QUALIFIED Proceed to Method Validation Decision_2->Pass Yes Decision_2->Fail_Action No (Isotopic Overlap)

Figure 2: Step-by-step decision tree for qualifying the isotopic standard.

Technical Specifications for Procurement

When sourcing this standard, ensure the Certificate of Analysis (CoA) meets these specific requirements to avoid "Isotope Effects" (where the d3 analog separates from the analyte on the column):

  • Chemical Name: 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxamide-d3.

  • Label Position: The deuterium atoms should ideally be on the pyridine ring or a non-exchangeable aromatic position. Avoid labels on labile protons (NH/OH) which exchange with solvent.[3][4]

  • Isotopic Incorporation:

    • d0 (Unlabeled): < 0.5%[5]

    • d3 (Target): > 98.0%

  • Storage: -20°C, protected from light (Regorafenib derivatives are light-sensitive).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Zopf, D., et al. (2016).[1] "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine, 5(11), 3176–3185. Link

  • Weng, N., & Jian, W. (2014). "Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis." AAPS Journal. Link

  • Regorafenib (Stivarga) Prescribing Information. Bayer HealthCare Pharmaceuticals. Section 12.3 Pharmacokinetics. Link

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Deuterated Regorafenib Metabolites

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of progress. In pharmacokinetic (PK) and drug metabolism (DMPK) studies, deuterated internal standards a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of progress. In pharmacokinetic (PK) and drug metabolism (DMPK) studies, deuterated internal standards are indispensable tools for achieving accurate quantification, especially when using highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) techniques.[1][2][3] However, the assumption that all batches of a given standard are identical can introduce insidious errors, compromising study validity.

This guide provides an in-depth technical framework for evaluating the batch-to-batch consistency of deuterated metabolites of Regorafenib, an oral multi-kinase inhibitor. We will move beyond simple checklists to explain the scientific rationale behind each step, establishing a self-validating system to ensure the reliability of your research.

The Metabolic Landscape of Regorafenib

Regorafenib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5][6] Its biotransformation results in several metabolites, with two being pharmacologically active: M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).[6][7] Accurate quantification of the parent drug and these key metabolites is critical for understanding its efficacy and safety profile.

The use of stable isotope-labeled (SIL) internal standards, such as deuterated versions of these metabolites, is the gold standard for LC-MS/MS bioanalysis.[8][9] These standards co-elute with the analyte and exhibit nearly identical ionization behavior, effectively correcting for variations in sample preparation, matrix effects, and instrument response.[10][11]

Below is a simplified representation of Regorafenib's primary metabolic pathway.

Regorafenib_Metabolism Regorafenib Regorafenib M2 M-2 (N-oxide) (Active) Regorafenib->M2 CYP3A4 M7 M-7 (N-glucuronide) Regorafenib->M7 UGT1A9 M5 M-5 (N-desmethyl N-oxide) (Active) M2->M5 N-demethylation Excretion Excretion M5->Excretion M7->Excretion

Caption: Simplified metabolic pathway of Regorafenib.

The Core Directive: Why Batch Consistency is Non-Negotiable

A deuterated standard is defined by more than just its name. Variations in the manufacturing process can lead to significant differences between batches, impacting:

  • Isotopic Purity: The percentage of molecules successfully labeled with deuterium. Incompletely deuterated species are considered impurities and can interfere with the quantification of the non-deuterated analyte.[12]

  • Chemical Purity: The presence of non-isomeric impurities from the synthesis process.

  • Concentration Accuracy: Errors in the stated concentration of the supplied standard solution.

  • Chemical Stability: Degradation of the standard over time or under specific storage conditions can lead to a loss of response.[13]

Batch_Validation_Workflow Start Receipt of New Batch (e.g., Batch B & C) Purity Purity Assessment Isotopic Purity (HRMS) Chemical Purity (LC-MS) Start->Purity Quant Quantitative Analysis Prepare Stock Solutions LC-MS/MS Response Comparison Start->Quant Reference Reference Standard (e.g., Batch A) Reference->Quant Decision Accept or Reject Batch Purity->Decision Stability Stability Verification Freeze-Thaw Bench-Top (Short-term) Quant->Stability Stability->Decision

Caption: Experimental workflow for batch-to-batch consistency validation.

Experimental Design: A Comparative Framework

To illustrate the process, we will design a study to compare two new batches (Batch B and Batch C) of a deuterated Regorafenib metabolite (e.g., M-2-d3) against a well-characterized, in-house reference batch (Batch A).

Key Quality Attributes for Comparison
AttributeParameterAcceptance CriteriaRationale
Identity Mass-to-charge ratio (m/z)Matches theoretical m/z (±5 ppm)Confirms the correct molecule is present.
Isotopic Purity % Deuterium Incorporation≥98%Minimizes interference from unlabeled species and ensures the integrity of the standard.[3][14]
Chemical Purity Peak Area %≥98%Ensures that observed responses are not from impurities.
Concentration Mean Response Ratio vs. Reference95% - 105% of Reference BatchGuarantees that quantitative results will be consistent with historical data.
Stability % Deviation from T=0Within ±15%Ensures the standard remains reliable under typical laboratory handling and storage conditions.[13]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis for Regorafenib Metabolites

This protocol is designed for the simultaneous quantification of a Regorafenib metabolite and its deuterated internal standard.

1. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the deuterated internal standard working solution (e.g., M-2-d3 from Batch A, B, or C). c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute at high speed. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC System (e.g., Waters ACQUITY)
  • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. (Total run time ~5-7 minutes).[15][16]
  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or newer)
  • Ionization: Electrospray Ionization, Positive Mode (ESI+)
  • MRM Transitions: (Hypothetical m/z values)
  • Regorafenib M-2: Q1 499.1 -> Q3 286.1
  • Regorafenib M-2-d3: Q1 502.1 -> Q3 286.1

3. Data Analysis: a. For each new batch (B and C), prepare a solution at the same nominal concentration as the reference batch (A). b. Perform 6 replicate injections for each batch. c. Calculate the mean peak area and relative standard deviation (%RSD) for each batch. d. The mean peak area of Batch B and C should be within 5% of Batch A, with an RSD of <15%.

Protocol 2: Stability Assessment

This protocol assesses the short-term and freeze-thaw stability of the new batches.

1. Freeze-Thaw Stability: a. Use aliquots of the stock solutions for each new batch (B and C). b. Subject the aliquots to three freeze-thaw cycles (-80°C to room temperature). c. After the third cycle, analyze the samples using the LC-MS/MS protocol above. d. Compare the mean peak area to a freshly prepared (T=0) sample of the same batch.

2. Short-Term (Bench-Top) Stability: a. Leave aliquots of the stock solutions on the bench at room temperature for 24 hours. b. Analyze the samples using the LC-MS/MS protocol. c. Compare the mean peak area to a freshly prepared (T=0) sample of the same batch.

Interpreting the Data: A Comparative Analysis

Below is a table of hypothetical data from our comparative analysis of three batches of deuterated Regorafenib M-2 (M-2-d3).

ParameterBatch A (Reference)Batch B (New)Batch C (New)Result
Isotopic Purity 99.5%99.4%96.8%Batch C Fails
Chemical Purity 99.8%99.7%99.5%All Pass
Mean Peak Area (n=6) 1,540,2001,551,5001,535,900All Pass
Response vs. Reference 100.0%100.7%99.7%All Pass
Freeze-Thaw Stability -3.5%-4.1%-5.2%All Pass
Bench-Top Stability -2.8%-3.1%-18.9%Batch C Fails
Overall Assessment Pass Pass REJECT

Expert Analysis:

  • Batch B demonstrates excellent comparability to the reference Batch A. Its isotopic and chemical purity are high, its quantitative response is nearly identical, and it shows robust stability. This batch can be confidently integrated into ongoing and future studies.

  • Batch C , however, presents significant concerns. While its initial response appears acceptable, its isotopic purity is below the 98% threshold . This could lead to underestimation of the analyte due to isotopic contribution. More critically, it shows poor bench-top stability , with a nearly 19% degradation after 24 hours. Using this batch would introduce significant, time-dependent variability into the results. Therefore, Batch C must be rejected. The cause of instability could be related to the position of the deuterium label or the presence of an uncharacterized impurity that catalyzes degradation.[8][13]

Conclusion

The use of deuterated internal standards is a powerful technique, but it relies on the foundational principle of consistency. As this guide demonstrates, a rigorous, multi-faceted evaluation of each new batch is not an optional quality check—it is an essential scientific practice. By implementing a self-validating protocol that assesses identity, purity, concentration, and stability, researchers can safeguard the integrity of their data, ensure the reproducibility of their findings, and make confident decisions in the complex process of drug development.

References

  • ResearchGate. The proposed metabolic pathway of regorafenib in humans in vivo. Available from: [Link]

  • National Institutes of Health. Regorafenib - LiverTox - NCBI Bookshelf. Available from: [Link]

  • Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (2023). Available from: [Link]

  • YouTube. Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025). Available from: [Link]

  • PubMed. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. (2020). Available from: [Link]

  • PubMed Central. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). Available from: [Link]

  • PubMed. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. (2017). Available from: [Link]

  • ClinPGx. In Progress: Regorafenib Pathway, Pharmacokinetics. Available from: [Link]

  • ResearchGate. A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma | Request PDF. (2025). Available from: [Link]

  • Frontiers. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available from: [Link]

  • PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017). Available from: [Link]

  • Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available from: [Link]

  • ACS Publications. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2025). Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). Available from: [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

  • U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024). Available from: [Link]

  • PubMed. Isotopic labeling of metabolites in drug discovery applications. (2012). Available from: [Link]

  • Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Available from: [Link]

  • European Commission. ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. (2019). Available from: [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Available from: [Link]

  • ResearchGate. Synthesis of deuterated sorafenib derivatives. Reagents and conditions:.... Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Desmethyl Regorafenib-d3

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Desmethyl Regorafenib-d3. As a deuterated metabolite of Regora...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Desmethyl Regorafenib-d3. As a deuterated metabolite of Regorafenib, a potent multi-kinase inhibitor, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is structured to provide not just a protocol, but a framework for understanding the causality behind each critical step, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. N-Desmethyl Regorafenib-d3 presents a multi-faceted hazard profile primarily derived from its parent compound, Regorafenib.

1.1. Primary Hazard: Cytotoxicity Regorafenib is an antineoplastic agent used in cancer therapy.[1] Like many chemotherapeutic drugs, it is cytotoxic, meaning it is toxic to cells. Its metabolites, including N-Desmethyl Regorafenib, are presumed to carry similar cytotoxic properties.[2][3] Therefore, the primary risk associated with this compound is its potential to damage healthy cells upon exposure. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) classify such drugs as hazardous, necessitating special handling precautions to prevent occupational exposure.[4][5]

1.2. Understanding the Deuterium Label (-d3) The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This labeling is typically used for tracer studies in metabolic research or as an internal standard in mass spectrometry. For disposal purposes, the deuterium label does not alter the chemical reactivity or the cytotoxic hazard of the molecule.[6] No radiological waste precautions are necessary. The disposal protocol is dictated entirely by the compound's chemical toxicity.

1.3. Hazard Classification Summary Safety Data Sheets (SDS) for Regorafenib and its analogs provide critical safety information. The following table summarizes the typical hazard classifications under the Globally Harmonized System (GHS).

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral

Warning H302: Harmful if swallowed.[7]
Reproductive Toxicity

Danger H361: Suspected of damaging fertility or the unborn child.[7]
STOT (Repeated Exp.)

Danger H372: Causes damage to organs through prolonged or repeated exposure.[7]
Hazardous to Aquatic Life

Warning H410: Very toxic to aquatic life with long lasting effects.[7]

Core Principles of Cytotoxic Waste Management

The disposal of N-Desmethyl Regorafenib-d3 falls under the stringent regulations for hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[8][9] This principle holds the generator (your laboratory) responsible for the waste from its creation to its final, safe disposal.

The hierarchy of controls should always be applied to minimize risk:

  • Engineering Controls: Perform all manipulations of the compound (weighing, dissolving, aliquoting) within a certified chemical fume hood or a Class II, Type B2 biosafety cabinet to prevent inhalation of aerosols or powders.[10][11]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling and disposing of this compound. Ensure all personnel are trained on this SOP and the associated hazards.[12]

  • Personal Protective Equipment (PPE): Use appropriate PPE as the last line of defense.

Personnel Protection: Your First Line of Defense

To prevent dermal, ocular, and respiratory exposure, the following PPE is mandatory when handling N-Desmethyl Regorafenib-d3 in any form (solid or solution).

  • Gloves: Use double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately if contaminated and every 30-60 minutes during extended procedures.[13]

  • Gown: A disposable, solid-front gown with long sleeves and elastic cuffs is required. Gowns should be made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[14]

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.[15]

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[11]

Step-by-Step Disposal Workflow

Proper disposal begins at the point of waste generation. The key principle is segregation . Never mix cytotoxic waste with other waste streams.

DisposalWorkflow cluster_lab Laboratory Operations cluster_accumulation Waste Accumulation Area A Point of Generation (Fume Hood / BSC) B Sharps Waste (Needles, Contaminated Glassware) A->B Contaminated Sharps C Solid Waste (Gloves, Gowns, Vials, Tips) A->C Contaminated PPE & Labware D Liquid Waste (Stock Solutions, Rinsate) A->D Unused Solutions & Rinsate E Labeled, Leak-Proof Cytotoxic Sharps Container B->E F Labeled, Puncture-Resistant Cytotoxic Waste Bin (Yellow) C->F G Labeled, Leak-Proof, Sealed Liquid Waste Container D->G H Licensed Hazardous Waste Contractor Pickup E->H F->H G->H I High-Temperature Incineration H->I Final Disposal

Caption: Waste Segregation and Disposal Workflow for N-Desmethyl Regorafenib-d3.

Step 4.1: Segregate Waste at the Point of Generation Immediately after use, segregate all materials that have come into contact with N-Desmethyl Regorafenib-d3 into three distinct streams:

  • Sharps Waste: Needles, syringes, contaminated glass vials, and slides.

  • Solid Waste: All contaminated PPE (gloves, gowns), plastic labware (pipette tips, tubes), and bench paper.

  • Liquid Waste: Unused or expired stock solutions, instrument rinsate, and the first rinse from decontaminating glassware.

Step 4.2: Use Designated and Labeled Waste Containers All waste containers must be clearly labeled as "Hazardous Waste," "Cytotoxic," and identify the chemical contents.[14]

  • For Sharps: Place directly into a rigid, puncture-proof, leak-resistant sharps container specifically designated for cytotoxic waste.[15]

  • For Solids: Place into a dedicated, leak-proof container lined with a thick (e.g., 2-4 mm) plastic bag.[14] These containers are often yellow and marked with the cytotoxic symbol.

  • For Liquids: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene). The container must be kept closed except when adding waste.

Step 4.3: Decontamination of Surfaces and Equipment Thorough decontamination is crucial to prevent secondary exposure.

  • Prepare a Decontamination Solution: A solution of sodium hypochlorite (bleach) followed by a neutralizer like sodium thiosulfate is a common and effective method for breaking down many cytotoxic compounds. Always consult your institution's safety office for approved decontamination agents.

  • Procedure: After completing work, wipe down all surfaces within the fume hood, any contaminated equipment, and the exterior of waste containers with the decontamination solution. Follow with a water or 70% ethanol rinse.

  • Disposal of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as cytotoxic solid waste.[10]

Step 4.4: Final Collection and Storage Store sealed cytotoxic waste containers in a designated, secure satellite accumulation area with restricted access. The area should be clearly marked with warning signs. Do not store large quantities of hazardous waste in the lab for extended periods; adhere to the accumulation time limits set by the EPA and your institution.[16][17]

Step 4.5: Arrange for Professional Disposal Cytotoxic waste must be disposed of via a licensed hazardous waste management company.[18][19] This waste is typically destined for high-temperature incineration to ensure complete destruction of the active compound.[5] Never dispose of N-Desmethyl Regorafenib-d3 or its containers in the regular trash or down the sanitary sewer.[20]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to minimize exposure. Every lab working with this compound must have a dedicated cytotoxic drug spill kit readily available.[13]

  • Alert and Secure: Alert personnel in the immediate area. Secure the location to prevent others from entering.

  • Don PPE: Before addressing the spill, don the full PPE ensemble from the spill kit, including double gloves, a disposable gown, eye protection, and a respirator.[13]

  • Contain the Spill: If the spill is liquid, cover it with absorbent pads from the kit. If it is a powder, carefully cover it with damp absorbent pads to avoid making it airborne.

  • Clean the Area: Working from the outside of the spill inward, carefully collect all contaminated materials (absorbent pads, broken glass) using scoops or forceps and place them into the designated cytotoxic waste bag within the kit.[13][15]

  • Decontaminate: Clean the spill area three times using an approved decontamination agent (e.g., bleach solution), followed by a clean water rinse.

  • Dispose: Seal the waste bag containing all contaminated materials. Wipe the exterior of the bag and place it in the cytotoxic solid waste container.

  • Report: Document the spill and report it to your institution's Environmental Health and Safety (EHS) office, as required by policy.[15]

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment from the potent effects of cytotoxic compounds.

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste? Daniels Health Canada. [Link]

  • Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury DHB. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • American Society of Health-System Pharmacists. (1990). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3. CRO Splendid Lab. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, June 6). Regorafenib. LiverTox - NCBI Bookshelf. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Axonator. [Link]

  • Pharmaffiliates. (n.d.). N-Desmethyl Regorafenib N-Oxide-d3. Pharmaffiliates. [Link]

  • European Medicines Agency. (n.d.). Stivarga, INN-regorafenib. EMA. [Link]

  • Taylor & Francis Online. (2024, September 3). Underlying mechanisms and management strategies for regorafenib-induced toxicity in hepatocellular carcinoma. Taylor & Francis. [Link]

  • Frontiers. (2026, January 11). Real-world safety profile and mechanistic insights into regorafenib-induced liver failure: a pharmacovigilance study integrated with network toxicology. Frontiers. [Link]

  • Oncotarget. (2017, October 13). Incidence and risk of regorafenib-induced hepatotoxicity. Oncotarget. [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • Ovid. (2016, July 28). Regorafenib induced severe toxic hepatitis: characterization and discussion. Ovid. [Link]

  • European Medicines Agency. (n.d.). Stivarga, INN regorafenib. EMA. [Link]

  • The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. ARIN. [Link]

  • Riverx Labs. (n.d.). N-Desmethyl regorafenib 1343498-72-5. Riverx Labs. [Link]

  • PubChem. (n.d.). N-Desmethyl regorafenib N-oxide. PubChem. [Link]

  • U.S. Food & Drug Administration. (n.d.). STIVARGA® (regorafenib) tablets, for oral use. FDA. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Regorafenib Safety Data Sheet. EDQM. [Link]

  • MCF Environmental Services. (2020, February 27). How To Dispose Of Lab Chemicals. MCF Environmental. [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press. [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Techmate Ltd. (2023, February 1). How To Dispose Lab Chemicals & Waste. Techmate. [Link]

  • Cellagen Technology. (2024, February 9). Material Safety Data Sheet - BAY-73-4506 (Regorafenib). Cellagen Technology. [Link]

  • NCI at Frederick. (2014, November 21). Chemical Safety Practices Recommendations Regorafenib. National Cancer Institute. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.